5,7-Dichloroquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,7-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYGNPWMLQHOGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Cl)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617812 | |
| Record name | 5,7-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4964-77-6 | |
| Record name | 5,7-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 5,7-Dichloroquinoline
An In-depth Technical Guide to the Synthesis of 5,7-Dichloroquinoline
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its halogenated derivatives, this compound is a molecule of significant interest. It serves as a pivotal precursor and building block in the synthesis of complex pharmaceuticals, particularly in the development of novel antimicrobial and antiparasitic agents.[1] The strategic placement of chlorine atoms at the 5 and 7 positions profoundly influences the molecule's reactivity and biological activity, making its efficient synthesis a critical objective for researchers in drug discovery and development.
This guide provides a comprehensive exploration of the primary synthetic pathways to this compound. We will delve into the mechanistic underpinnings of classical ring-forming reactions and examine modern, multi-step strategies that offer greater control and efficiency. The discussion is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices that define each synthetic route.
Part 1: Classical Ring-Forming Methodologies
The foundational methods for quinoline synthesis involve constructing the heterocyclic ring system from acyclic precursors, typically an aniline derivative. These one-pot reactions, while historically significant, often require harsh conditions.
The Skraup Synthesis: A Forceful Condensation
The Skraup synthesis, first reported in 1880, is a powerful method for generating the quinoline core.[2][3] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4]
Mechanism and Rationale: The reaction's driving force is the acid-catalyzed dehydration of glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[2] The aromatic amine then undergoes a Michael-type conjugate addition to acrolein. Subsequent acid-catalyzed cyclization and dehydration form a dihydroquinoline intermediate, which is finally aromatized by the oxidizing agent (traditionally nitrobenzene or arsenic acid) to yield the quinoline product.[4][5][6] The use of ferrous sulfate is a common modification to moderate the often violent and exothermic nature of the reaction.[3][7]
To synthesize this compound specifically, the required starting material is 3,5-dichloroaniline .[8] The substitution pattern of the aniline directly dictates the substitution on the resulting quinoline's benzene ring.
Diagram: The Skraup Synthesis Mechanism
References
- 1. This compound [myskinrecipes.com]
- 2. iipseries.org [iipseries.org]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgsyn.org [orgsyn.org]
- 8. This compound | CAS#:4964-77-6 | Chemsrc [chemsrc.com]
physicochemical properties of 5,7-dichloroquinoline
An In-Depth Technical Guide to the Physicochemical Properties of 5,7-dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a key intermediate in the synthesis of various pharmacologically active compounds. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental causality and validation inherent in the characterization of such molecules. The narrative emphasizes the interconnectedness of structure, properties, and analytical methodology, providing a robust foundation for its application in research and development.
This compound is a heterocyclic aromatic compound belonging to the quinoline family. Its structure is characterized by a quinoline bicyclic system with two chlorine atoms substituted at positions 5 and 7.[1] This substitution pattern is critical as it significantly influences the molecule's electronic distribution, reactivity, and ultimately, its biological activity and utility as a synthetic precursor.[2]
The presence of the electronegative chlorine atoms and the nitrogen heteroatom governs the molecule's polarity, hydrogen bonding capability, and susceptibility to chemical reactions. Understanding these foundational attributes is the first step in predicting its behavior in various experimental and physiological systems.
Table 1: Chemical Identity and Molecular Properties of this compound
| Parameter | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 4964-77-6 | [3][4] |
| Molecular Formula | C₉H₅Cl₂N | [1][3][4] |
| Molecular Weight | 198.05 g/mol | [1][3] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2Cl)Cl)N=C1 | [1] |
| InChI Key | SOYGNPWMLQHOGD-UHFFFAOYSA-N | [1] |
Core Physicochemical Properties
The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its formulation, delivery, and bioavailability. The data presented below are compiled from various sources, with an emphasis on experimentally derived values where available.
Physical State and Appearance
At standard temperature and pressure, this compound exists as a solid. Its appearance is typically a powder. While some sources describe related compounds as pale yellow or light brown crystalline powders, specific color information for this compound is not consistently detailed.[2][5]
Thermal Properties
The melting and boiling points are fundamental indicators of a compound's purity and thermal stability.
-
Melting Point: There is no experimentally determined melting point available in the provided search results for this compound. The melting points cited in several sources (178-180 °C) refer to 5,7-dichloro-8-hydroxyquinoline.[6]
-
Boiling Point: The boiling point is reported as 308.3°C at 760 mmHg.[3][4] This relatively high boiling point is consistent with its aromatic structure and molecular weight.
-
Flash Point: The flash point is listed as 169.1 °C, a critical parameter for assessing fire hazards during handling and storage.[3][4]
Density and Refractive Index
-
Refractive Index: The refractive index is estimated to be 1.661.[3]
Solubility Profile
Solubility is a paramount property in drug development, influencing everything from reaction kinetics in synthesis to absorption in the body.
-
Aqueous Solubility: Like many chlorinated aromatic compounds, this compound is expected to have very limited solubility in water.
-
Organic Solvents: It is generally soluble in various organic solvents. While specific quantitative data is sparse for this exact compound, related quinolines show solubility in chloroform, DMSO, and methanol, sometimes requiring heat or sonication.[6][7] The LogP value further supports its lipophilic nature.
Lipophilicity and Polarity
-
LogP (XLogP3): The computed LogP value is 3.6.[1][3] This value indicates a high degree of lipophilicity, suggesting preferential partitioning into non-polar environments and membranes over aqueous media.
-
Topological Polar Surface Area (TPSA): The TPSA is 12.9 Ų.[1][3] This low value, arising only from the nitrogen atom, is consistent with a molecule that is not extensively hydrogen-bonded and has good potential for passive diffusion across biological membranes.
Table 2: Summary of Physicochemical Data for this compound
| Property | Value | Unit | Source(s) |
| Boiling Point | 308.3 | °C at 760 mmHg | [3][4] |
| Flash Point | 169.1 | °C | [3][4] |
| Density | 1.4 | g/cm³ | [3][4] |
| XLogP3 | 3.6 | [1][3] | |
| Topological Polar Surface Area | 12.9 | Ų | [1][3] |
| Hydrogen Bond Acceptor Count | 1 | [1][3] | |
| Hydrogen Bond Donor Count | 0 | [1] | |
| Complexity | 163 | [1][3] |
Spectral Analysis and Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen heteroatom.
-
¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the nine unique carbon atoms in the molecule. The carbons bonded to the chlorine atoms (C5 and C7) would exhibit characteristic downfield shifts.[8]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to C=C and C=N stretching vibrations within the aromatic rings. C-Cl stretching vibrations would also be present in the fingerprint region.[9]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition. The fragmentation pattern, particularly the isotopic signature from the two chlorine atoms (a characteristic M, M+2, M+4 pattern), would be a key identifier.[8]
Chemical Reactivity and Stability
The reactivity of this compound is largely dictated by the quinoline ring system, which is electron-deficient, and the two chloro-substituents.
-
Stability: The compound should be stored in a dry, well-ventilated place, sealed in its container.[6] It is important to avoid heat, flames, and sparks.[4]
-
Reactivity: The chlorine atoms on the ring are susceptible to nucleophilic substitution reactions, which is the basis for its use as a chemical intermediate in the synthesis of drugs like chloroquine and hydroxychloroquine, where the chlorine at the 4-position is typically more reactive.[10][11]
-
Incompatible Materials: It should be kept away from strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Combustion may produce toxic gases such as carbon monoxide, nitrogen oxides, and hydrogen chloride.[4]
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections outline methodologies for determining key physicochemical properties.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new batch of a solid API intermediate like this compound involves a tiered approach, from identity confirmation to detailed physical property analysis.
Caption: Logical workflow for the physicochemical characterization of a solid API intermediate.
Protocol for Solubility Determination (Kinetic Method)
This protocol outlines a high-throughput kinetic solubility assay using a plate-based reader, ideal for early-stage drug development.
Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Plate reader with UV-Vis capabilities
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~0.01 mM).
-
Compound Addition: Using a liquid handler, add a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS buffer. This creates a 1:100 dilution.
-
Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to reach equilibrium.
-
Measurement: Measure the absorbance or light scattering of each well using a plate reader. The point at which the absorbance/scattering increases sharply indicates the concentration at which the compound has precipitated.
-
Data Analysis: The highest concentration that does not show significant precipitation is reported as the kinetic solubility.
Caption: Experimental workflow for kinetic solubility determination.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[4][12] Work should be conducted in a chemical fume hood to avoid inhalation of dust.[4]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[4] If irritation persists, seek medical attention.[12]
-
Eye Contact: Rinse eyes immediately with plenty of water for at least 15 minutes, ensuring to flush under the eyelids.[12] Seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[4][12]
-
Ingestion: Wash out the mouth with water and seek medical attention.[4]
-
-
Fire Fighting: Use dry powder or carbon dioxide extinguishers.[4] Protective clothing and a self-contained breathing apparatus should be worn by firefighters.[4]
-
Spill Management: For spills, mix with an inert absorbent material like sand, sweep up, and place in a tightly closed container for disposal.[4] Prevent the material from entering drains or water courses.[4]
Conclusion
This compound is a lipophilic, aromatic heterocyclic compound with well-defined physicochemical properties that make it a valuable intermediate in medicinal chemistry. Its high boiling point and low polar surface area are characteristic of its structure. A thorough understanding of its properties, supported by robust analytical characterization and adherence to strict safety protocols, is fundamental to its successful application in the synthesis of next-generation pharmaceuticals.
References
- 1. This compound | C9H5Cl2N | CID 21766648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. echemi.com [echemi.com]
- 4. This compound | CAS#:4964-77-6 | Chemsrc [chemsrc.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 5,7-Dichloro-8-hydroxyquinoline CAS#: 773-76-2 [m.chemicalbook.com]
- 7. Naarini Molbio Pharma [naarini.com]
- 8. ijraset.com [ijraset.com]
- 9. researchgate.net [researchgate.net]
- 10. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 5,7-Dichloroquinoline (CAS 4964-77-6) for Advanced Research and Development
This document provides a comprehensive technical overview of 5,7-dichloroquinoline, a key heterocyclic intermediate in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple data presentation to offer field-proven insights into the compound's properties, handling, synthesis, and application. The structure of this guide is tailored to the specific nature of the compound, ensuring a logical and practical flow of information grounded in authoritative references.
Core Physicochemical & Molecular Properties
This compound is a solid, aromatic heterocyclic compound. The presence of two electron-withdrawing chlorine atoms on the carbocyclic ring significantly influences its electronic properties, reactivity, and biological potential compared to the parent quinoline molecule. These substitutions are critical for its role as a stable and versatile scaffold in chemical synthesis.
Chemical Structure
The fundamental structure consists of a quinoline ring system chlorinated at the 5th and 7th positions.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 4964-77-6 | [1] |
| Molecular Formula | C₉H₅Cl₂N | [1] |
| Molecular Weight | 198.05 g/mol | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Boiling Point | 308.3°C at 760 mmHg | [2] |
| Flash Point | 169.1 ± 7.9 °C | [2] |
| XLogP3 | 3.6 | [1][2] |
| Topological Polar Surface Area | 12.9 Ų | [1][2] |
| Refractive Index | 1.661 | [2] |
Synthesis and Purification Protocol
The synthesis of this compound is well-established in organic chemistry literature. One notable method is described by Elderfield and Kreuger, which serves as a foundational reference for its preparation.[2] The general strategy often involves the cyclization of an appropriately substituted aniline derivative.
Reaction Scheme: Conceptual Synthesis
A common approach to forming the quinoline ring is the Skraup synthesis or a related cyclization reaction, which condenses an aniline with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. For this compound, the starting material would be 3,5-dichloroaniline.
Caption: Conceptual workflow for the Skraup synthesis.
Protocol 1: Laboratory Synthesis (Representative)
This protocol is a representative example based on established quinoline synthesis methodologies. Causality: The use of a strong acid like sulfuric acid is crucial as it acts as both a catalyst and a dehydrating agent. The oxidizing agent is necessary to dehydrogenate the initially formed dihydroquinoline intermediate to the aromatic quinoline product.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charge Reagents: To the flask, add 3,5-dichloroaniline, glycerol, and an oxidizing agent such as sodium m-nitrobenzenesulfonate.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid while cooling the flask in an ice bath to manage the exothermic reaction.
-
Heating: Once the addition is complete, heat the reaction mixture to approximately 130°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide solution) until it is slightly alkaline. This step is critical to precipitate the crude product.
-
Isolation: Isolate the precipitated solid by vacuum filtration, washing thoroughly with water to remove inorganic salts.
Protocol 2: Purification by Recrystallization
Trustworthiness: Recrystallization is a self-validating purification technique. The formation of well-defined crystals from a saturated solution inherently excludes impurities, and a sharp, consistent melting point of the final product serves as a reliable indicator of high purity.
-
Solvent Selection: Choose a suitable solvent system. Ethanol is often effective for quinoline derivatives.[3]
-
Dissolution: Dissolve the crude this compound product in a minimum amount of hot ethanol. If the solution has color, a small amount of activated carbon can be added to decolorize it.
-
Hot Filtration: If activated carbon was used, perform a hot filtration to remove it and any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of pure this compound will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is essential. Standard analytical techniques are employed for this purpose.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a definitive tool for structural confirmation. The spectrum for this compound is expected to show distinct signals for the five aromatic protons. Due to the electron-withdrawing effects of the chlorine atoms and the nitrogen atom, the protons will appear in the downfield region (typically 7.5-9.0 ppm). The coupling patterns (doublets, doublets of doublets) will be characteristic of the substitution pattern on the quinoline ring.
-
Mass Spectrometry: This analysis will confirm the molecular weight. The mass spectrum should show a molecular ion peak (M+) at m/z ≈ 197 and a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C=C and C=N stretching vibrations within the aromatic system.
Chemical Reactivity and Applications
The reactivity of this compound is dictated by the electron-deficient nature of the quinoline ring, further influenced by the two chlorine atoms.
-
Reactivity: Unlike 4,7-dichloroquinoline, where the chlorine at the 4-position is highly activated towards nucleophilic substitution, the chlorines at the 5 and 7 positions are considerably less reactive.[4] However, the molecule can undergo other transformations. The nitrogen atom can be quaternized, and the benzene ring can undergo electrophilic substitution, although the dichlorination deactivates the ring.
-
Applications in Medicinal Chemistry: The primary value of this compound lies in its role as a synthetic intermediate. It serves as a building block for constructing more complex molecules with potential pharmacological activity. For example, it has been used to prepare this compound-8-thiol and its derivatives, which have been evaluated for antimicrobial properties.[2] The broader class of quinoline derivatives is extensively studied for a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[5]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous chemical and must be handled with appropriate precautions.
Hazard Identification
The compound is classified with several hazards. The following table summarizes its GHS classifications.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed |
| Acute Toxicity, Dermal | Harmful in contact with skin |
| Acute Toxicity, Inhalation | Harmful if inhaled |
Source:[6]
Protocol 3: Safe Handling and Personal Protective Equipment (PPE)
This protocol outlines a self-validating system for handling this compound. Adherence at each step minimizes exposure risk.
Caption: Safe handling workflow for this compound.
-
Engineering Controls: All manipulations of solid this compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles at all times.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat is required.[6]
-
-
Handling: Avoid creating dust when handling the solid material. Use appropriate tools (spatulas) for transfers. Wash hands thoroughly after handling.[6]
-
First Aid Measures:
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Keep away from strong oxidizing agents.[6]
-
Stability: The compound is stable under recommended storage conditions.
References
- 1. This compound | C9H5Cl2N | CID 21766648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS#:4964-77-6 | Chemsrc [chemsrc.com]
The 5,7-Dichloroquinoline Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among its halogenated derivatives, the 5,7-dichloroquinoline scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of this compound derivatives. We will delve into their significant anticancer, antimicrobial, and antiviral properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams. This document is intended to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the versatile and potent nature of the this compound core.
Introduction: The Chemical and Biological Significance of the this compound Scaffold
The quinoline scaffold is a bicyclic heterocyclic compound composed of a benzene ring fused to a pyridine ring.[2] Halogenation of the quinoline ring system, particularly with chlorine atoms, has been a successful strategy in medicinal chemistry to enhance the biological activity of the parent molecule. The introduction of chlorine atoms at the 5 and 7 positions of the quinoline ring creates the this compound scaffold, a core structure that has been extensively investigated for its therapeutic potential. The electron-withdrawing nature of the chlorine atoms significantly modulates the electronic properties of the quinoline ring, influencing its interaction with biological targets.
This guide will focus on the diverse biological activities exhibited by derivatives of the this compound scaffold, with a particular emphasis on their applications in oncology, infectious diseases, and virology.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Derivatives of the this compound scaffold have demonstrated potent cytotoxic activity against a range of cancer cell lines.[3] Their anticancer effects are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[4]
Mechanism of Action: Inducing Apoptosis and Inhibiting Key Oncogenic Pathways
A prominent anticancer mechanism of this compound derivatives, particularly 5,7-dichloro-8-hydroxyquinoline (also known as Chloroxine), is their ability to function as metal ionophores, disrupting intracellular metal ion homeostasis. By binding to and transporting metal ions like copper and zinc across cellular membranes, these compounds can elevate intracellular reactive oxygen species (ROS) levels, leading to oxidative stress and the induction of apoptosis.[2]
Furthermore, certain derivatives have been shown to inhibit critical enzymes and signaling pathways implicated in cancer progression. For instance, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a structurally related compound, has been shown to inhibit the Forkhead Box M1 (FoxM1) signaling pathway, a key regulator of cell proliferation and migration in cholangiocarcinoma.[3] This inhibition leads to a downstream reduction in the expression of cell cycle regulators like Cyclin D1.[3]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Cholangiocarcinoma (KKU-M213) | 10.5 | [3] |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | Cholangiocarcinoma (KKU-M213) | 25.2 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the this compound derivative and incubate for an additional 48-72 hours.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
This compound derivatives, particularly 5,7-dichloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinaldine, have long been recognized for their potent antimicrobial and antifungal properties.[5][6] They exhibit a broad spectrum of activity against various microorganisms.[7]
Mechanism of Action: Disruption of Essential Cellular Processes
The antimicrobial action of these compounds is largely attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic function.[8] By sequestering these metal ions, they disrupt critical cellular processes, leading to the inhibition of microbial growth or cell death.[6] The lipophilicity of the this compound scaffold facilitates its passage through microbial cell membranes, allowing it to reach its intracellular targets.
Quantitative Data: Antimicrobial Spectrum
The following table presents the minimum inhibitory concentration (MIC) values for this compound derivatives against a panel of pathogenic microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5,7-dichloro-8-hydroxyquinoline | Staphylococcus aureus | - | [7] |
| Escherichia coli | - | [7] | |
| Pseudomonas aeruginosa | - | [7] | |
| Salmonella typhi | - | [7] | |
| Streptococcus pyogenes | - | [7] |
Specific MIC values were not provided in the abstract, but the study indicates activity against these organisms.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Antiviral Activity: A Promising Frontier in Infectious Disease Research
Recent studies have highlighted the potential of this compound derivatives as broad-spectrum antiviral agents.[2][9] Their activity has been demonstrated against a range of viruses, including the dengue virus.[9]
Mechanism of Action: Targeting Viral Replication
The antiviral mechanism of this compound derivatives is still under investigation, but it is believed to involve the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase. For some viruses, like the dengue virus, these compounds appear to act at an early stage of the viral lifecycle, reducing the production of viral proteins and infectious virions.[9]
Quantitative Data: In Vitro Antiviral Efficacy
The following table shows the in vitro antiviral activity of novel this compound derivatives against Dengue virus serotype 2 (DENV2).
| Compound | Virus | EC50 (µM) | Reference |
| 5,7-dichloro-2-isopropylquinolin-8-ol | DENV2 | 3.03 | [9] |
| 5,7-dichloro-2-isobutylquinolin-8-ol | DENV2 | - | [9] |
EC50 for the isobutyl derivative was not explicitly stated in the abstract.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.
Methodology:
-
Cell Monolayer: Prepare a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus Infection: Infect the cell monolayer with a known dilution of the virus in the presence or absence of the this compound derivative.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).
-
Plaque Visualization: Stain the cell monolayer with a vital stain (e.g., crystal violet) to visualize the plaques (areas of cell death).
-
Quantification: Count the number of plaques in the treated and untreated wells to determine the percentage of plaque reduction and calculate the EC50 value.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and potent core structure in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, including significant anticancer, antimicrobial, and antiviral effects. The mechanisms underlying these activities are often multifaceted, involving metal chelation, induction of oxidative stress, and inhibition of key cellular and viral enzymes.
Future research in this area should focus on:
-
Synthesis of novel derivatives: The design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of action studies: Further elucidation of the precise molecular targets and signaling pathways modulated by these compounds.
-
In vivo studies: Evaluation of the efficacy and safety of promising candidates in preclinical animal models.
-
Combination therapies: Exploring the synergistic effects of this compound derivatives with existing therapeutic agents to enhance efficacy and overcome drug resistance.
The continued exploration of the this compound scaffold holds immense promise for the development of next-generation therapeutics to address some of the most pressing challenges in human health.
References
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enone- and chalcone-chloroquinoline hybrid analogs: In silico-guided design, synthesis, antiplasmodial activity, in vitro metabolism and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating the Mechanism of Action of 5,7-Dichloroquinoline
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. The strategic placement of halogen atoms on this heterocyclic system can dramatically influence physicochemical properties and pharmacological effects, a principle well-established in drug design.[1] 5,7-dichloroquinoline, a specific dihalogenated derivative, represents a molecule of significant interest, yet its precise mechanism of action remains largely unexplored in dedicated studies. This guide addresses this knowledge gap by providing a comprehensive, technically-grounded framework for its investigation. Instead of presenting a known pathway, we infer potential mechanisms from closely related analogues—such as the antimalarial 4,7-dichloroquinoline and the antimicrobial 5,7-dichloro-8-hydroxyquinoline—to propose a robust, multi-pronged experimental strategy.[2][3] This document serves as a detailed roadmap for researchers, outlining the causality behind experimental choices and providing validated, step-by-step protocols to elucidate the biological targets and signaling pathways of this compound.
Introduction: The Quinoline Core and the Influence of Dihalogenation
Quinoline and its derivatives exhibit an impressive breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[4][5] The introduction of halogen atoms, particularly chlorine, is a proven strategy for enhancing the potency and modulating the target specificity of these compounds.[6][7] For instance, the chlorine at position 7 is considered crucial for the antimalarial activity of chloroquine, a derivative of the related 4,7-dichloroquinoline.[7] Similarly, derivatives of 5,7-dichloro-4-hydroxyquinoline have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission.[8]
Given the established bioactivity of its isomers and substituted analogues, it is logical to hypothesize that this compound may act upon one or more of the following mechanistic pathways:
-
Antiparasitic Action: Inhibition of hemozoin polymerization, a validated target for quinoline-based antimalarials.[9]
-
Anticancer Activity: Modulation of critical cell signaling pathways such as PI3K/Akt/mTOR and/or induction of cell cycle arrest.[10][11]
-
Antimicrobial Effects: Disruption of bacterial and fungal growth, a known property of halogenated 8-hydroxyquinolines.[3][12]
-
Neurological Activity: Antagonism of excitatory amino acid receptors like the NMDA receptor.[8]
This guide provides the experimental framework to systematically test these hypotheses. The following sections detail the workflows, from initial screening to deep mechanistic analysis, required to define the pharmacological profile of this compound.
Proposed Investigational Workflow
A logical progression is essential to efficiently characterize a novel compound. We propose a tiered approach, starting with broad activity screening and moving towards specific molecular target identification and pathway analysis.
Caption: Proposed experimental workflow for this compound.
Tier 1: Broad-Spectrum Activity Screening
The initial step is to determine in which biological context(s) this compound exhibits activity.
Antimicrobial and Antifungal Activity
Based on the known properties of compounds like 5,7-dichloro-8-hydroxyquinoline, a primary screen for antimicrobial effects is warranted.[3]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO). Prepare a two-fold serial dilution series in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11]
-
Inoculation: Add a standardized suspension of microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Cryptococcus neoformans) to each well.[3][11]
-
Controls: Include a positive control (a known antibiotic/antifungal like Ciprofloxacin or Amphotericin B) and a negative control (media with DMSO, no compound).[3][11]
-
Incubation: Incubate plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).[3]
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Antiproliferative and Antimalarial Screening
The structural similarity to 4,7-dichloroquinoline, a precursor to potent anticancer and antimalarial drugs, necessitates screening in these areas.[2][10]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) or Plasmodium falciparum-infected red blood cells in 96-well plates and allow to adhere/stabilize overnight.[13]
-
Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert MTT into a purple formazan product.[10]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50) by plotting absorbance against compound concentration.
Tier 2: Elucidating the Mechanism of Action
Positive results from Tier 1 screening will guide the selection of specific mechanistic assays.
Mechanism of Antimalarial Action: Hemozoin Inhibition
If this compound shows activity against P. falciparum, its most probable mechanism is the inhibition of heme detoxification, a hallmark of quinoline antimalarials.[14] During its intra-erythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. It detoxifies this heme by polymerizing it into an inert crystal called hemozoin (β-hematin).[14][15]
Caption: Proposed inhibition of hemozoin formation by this compound.
Experimental Protocol: Heme Polymerization Inhibitory Activity (HPIA) Assay
-
Reaction Setup: In a microtube, add 100 µL of 1 mM hematin solution (in 0.2 M NaOH).[16]
-
Compound Addition: Add 50 µL of this compound at various concentrations. Use distilled water as a negative control and chloroquine as a positive control.[15][16]
-
Initiation: Initiate the polymerization reaction by adding 50 µL of glacial acetic acid (to achieve a pH of ~2.6-4.8).[15][16]
-
Incubation: Incubate the mixture at 37°C for 24 hours to allow for β-hematin formation.[15]
-
Washing: Centrifuge the tubes at 8000 rpm for 10 minutes. Discard the supernatant (containing unreacted heme) and wash the pellet three times with DMSO to remove any remaining monomeric heme.[16]
-
Quantification: Dissolve the final pellet (β-hematin) in 200 µL of 0.1 M NaOH. Transfer to a 96-well plate and read the optical density at 405 nm.[16]
-
Analysis: Calculate the percentage of inhibition relative to the negative control and determine the IC50 value.
Mechanisms of Anticancer Action
If the compound exhibits antiproliferative activity, two common mechanisms for quinoline derivatives are cell cycle arrest and inhibition of survival signaling pathways.[10][11]
Experimental Protocol: Flow Cytometry with Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Seed a relevant cancer cell line in 6-well plates. Treat with the IC50 concentration of this compound (and a vehicle control) for 24, 48, and 72 hours.[8]
-
Harvesting: Harvest cells by trypsinization, then wash with cold Phosphate-Buffered Saline (PBS).[8][9]
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes. This permeabilizes the cells and preserves their structure.[8][17]
-
Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).[9][17]
-
Data Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.[8]
-
Data Interpretation: Use cell cycle analysis software to generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.[8]
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer.[10][18] Many small molecule inhibitors target this pathway.
Caption: Potential inhibition points of this compound in the PI3K/Akt/mTOR pathway.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: Treat cancer cells with this compound for various time points (e.g., 2, 6, 24 hours). Harvest the cells on ice and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[12]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[12][19]
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load 20-30 µg of total protein per lane.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[20]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with primary antibodies specific for key pathway proteins, such as phospho-Akt (Ser473), total Akt, phospho-mTOR, and total mTOR.[12][19]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Analysis: A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway. Use a loading control like β-actin or GAPDH to confirm equal protein loading across all lanes.
Mechanism of Neurological Action: NMDA Receptor Antagonism
Should initial screens suggest neurological activity, or based on the activity of the related 5,7-dichlorokynurenic acid, investigating NMDA receptor antagonism is a logical step.[8]
Investigational Strategy: Computational and In Vitro Approaches
-
Molecular Docking: Perform in silico molecular docking studies to predict the binding affinity and mode of interaction of this compound with the glycine co-agonist site or other allosteric sites on the NMDA receptor subunits (e.g., GluN2B).[21][22] This provides a theoretical basis for potential antagonism.
-
Radioligand Binding Assay: If docking is promising, proceed with a competitive radioligand binding assay. This experiment measures the ability of this compound to displace a known radiolabeled NMDA receptor antagonist from the receptor, allowing for the determination of its binding affinity (Ki).
-
Electrophysiology: The most definitive method is to use electrophysiological techniques, such as patch-clamp recording on cultured neurons or oocytes expressing NMDA receptors. This allows for direct measurement of the compound's effect on ion currents flowing through the NMDA receptor channel, confirming whether it acts as an antagonist.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and comparative analysis.
Table 1: Summary of Hypothetical In Vitro Activity Data for this compound
| Assay Type | Target/Cell Line | Metric | Value (µM) | Positive Control | Control Value (µM) |
|---|---|---|---|---|---|
| Antimalarial | P. falciparum (3D7) | IC50 | 1.2 | Chloroquine | 0.025 |
| Antimalarial | Hemozoin Inhibition | IC50 | 15.8 | Chloroquine | 12.5 |
| Anticancer | MCF-7 (Breast) | IC50 | 8.5 | Doxorubicin | 0.9 |
| Anticancer | HCT116 (Colon) | IC50 | 12.3 | 5-Fluorouracil | 5.1 |
| Antimicrobial | S. aureus | MIC | 32 | Ciprofloxacin | 1.0 |
| Antifungal | C. albicans | MIC | 64 | Amphotericin B | 0.5 |
Conclusion and Future Directions
This guide outlines a comprehensive, hypothesis-driven strategy to elucidate the mechanism of action of this compound. By leveraging knowledge from structurally related compounds, we have established a clear experimental path from broad phenotypic screening to specific molecular target validation. The proposed workflows and detailed protocols provide researchers with the necessary tools to systematically investigate its potential as an antimalarial, anticancer, antimicrobial, or neuroactive agent. Positive findings from these in vitro studies will form the critical foundation for advancing this compound into more complex cellular models and ultimately, into in vivo efficacy studies, paving the way for potential therapeutic development.
References
- 1. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journal.uii.ac.id [journal.uii.ac.id]
- 16. benchchem.com [benchchem.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Targeting NMDA receptor in Alzheimer’s disease: identifying novel inhibitors using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel huperzine A based NMDA antagonists: insights from molecular docking, ADME/T and molecular dynamics simulation studies - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00722F [pubs.rsc.org]
The Genesis of a Core Scaffold: A Technical History of 5,7-Dichloroquinoline
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of 5,7-dichloroquinoline (CAS No. 4964-77-6), a pivotal heterocyclic intermediate in medicinal chemistry. Far from being a mere laboratory curiosity, the strategic placement of chlorine atoms at the 5 and 7 positions of the quinoline ring has rendered this molecule a cornerstone for the synthesis of potent antimicrobial and antiparasitic agents. We will delve into its initial discovery in the late 19th century, explore the robust Skraup synthesis as a primary production methodology, and examine the chemical rationale that drove the development of its biologically active derivatives. This document serves as a technical resource, complete with detailed experimental protocols and workflow diagrams, for professionals engaged in heterocyclic chemistry and drug discovery.
The Dawn of a Halogenated Heterocycle: Initial Discovery
The history of this compound begins not in the modern era of drug design, but in the foundational period of classical organic chemistry. While many quinoline derivatives were being explored, the specific 5,7-dichloro isomer was first reported in the scientific literature by Claus and Ammelburg in 1895. In a 1946 study on chloro-substituted 8-aminoquinolines, it was noted that 5,7-dichloro-8-aminoquinoline could be prepared by the nitration and subsequent reduction of this compound, explicitly citing the earlier work of Claus and Ammelburg.[1] This places the parent compound's existence firmly in the late 19th century, where its synthesis was likely a result of systematic investigations into the electrophilic substitution reactions of quinoline and its derivatives.
Foundational Synthesis: The Skraup Reaction
The construction of the quinoline ring system itself is a classic chemical challenge, with the Skraup synthesis, discovered by Czech chemist Zdenko Hans Skraup in 1880, remaining one of the most direct and enduring methods.[2][3][4][5] This reaction facilitates the synthesis of quinolines by heating an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.
From a retrosynthetic perspective, the most logical and historically significant route to this compound is the application of the Skraup reaction to 3,5-dichloroaniline. The reaction mechanism is believed to proceed through the in-situ dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[5] The aniline derivative then undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization, dehydration, and finally, oxidation to yield the stable aromatic quinoline ring.
Caption: Skraup synthesis pathway for this compound.
The Skraup reaction is notoriously exothermic and requires careful control.[6] The use of a moderator, such as ferrous sulfate, is common practice to ensure a more controlled reaction rate by distributing the oxidative process over a longer period.[7]
Experimental Protocol: Skraup Synthesis of this compound
The following protocol is a representative method adapted from general Skraup synthesis procedures for producing this compound from 3,5-dichloroaniline.
Workflow Diagram
Caption: Step-by-step workflow for the Skraup synthesis.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (g/mL) |
| 3,5-Dichloroaniline | 162.02 | 1.0 | 162 g |
| Glycerol | 92.09 | 3.0 | 276 g (approx. 220 mL) |
| Nitrobenzene (Oxidant) | 123.11 | 1.2 | 148 g (approx. 123 mL) |
| Sulfuric Acid (conc.) | 98.08 | ~3.0 | ~300 g (approx. 163 mL) |
| Ferrous Sulfate (FeSO₄·7H₂O) | 278.01 | - | Small catalytic amount |
Procedure:
-
Reaction Setup: In a large round-bottom flask (e.g., 2 L) equipped with a reflux condenser and a mechanical stirrer, combine 3,5-dichloroaniline, glycerol, and nitrobenzene.
-
Acid Addition: With vigorous stirring, slowly and carefully add concentrated sulfuric acid to the mixture. The addition is exothermic and may require external cooling to manage the temperature.
-
Initiation: Add a catalytic amount of ferrous sulfate heptahydrate.
-
Heating: Gently heat the mixture in an oil bath. Once the reaction initiates (indicated by boiling), the external heat source should be moderated or removed, as the reaction's exothermicity will sustain it. Maintain a controlled reflux for 3-5 hours.
-
Work-up: Allow the mixture to cool to room temperature. Cautiously dilute the dark, viscous mixture with a large volume of water.
-
Neutralization & Extraction: Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution. This will precipitate the crude product and neutralize the acid. The product can then be isolated by steam distillation or extracted with an organic solvent like dichloromethane.
-
Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent to yield pure this compound.
From Intermediate to Active Agent: The Rise of Derivatives
The primary value of this compound in the history of drug development lies not in its own biological activity, but in its role as a key intermediate.[8] The electron-withdrawing nature of the two chlorine atoms activates the C8 position towards nucleophilic substitution and electrophilic substitution on the benzene ring, making it a versatile starting material.
5,7-Dichloro-8-hydroxyquinoline (Chlorquinaldol)
A prominent application is the synthesis of 5,7-dichloro-8-hydroxyquinoline, a compound with significant antibacterial and antifungal properties.[9][10] It has been used in dermatological preparations to treat common scalp issues like dandruff and seborrheic dermatitis.[9] The synthesis is typically achieved by the direct chlorination of 8-hydroxyquinoline. A patented process describes the chlorination of 8-hydroxyquinoline in chloroform with an excess of chlorine in the presence of iodine as a catalyst to produce the 5,7-dichloro derivative in high yield.[3]
This compound-8-thiol and Analogs
Driven by the known antimicrobial activity of halogenated 8-hydroxyquinolines (8-quinolinols), researchers investigated their thio-analogs. A 1970 study detailed the synthesis of this compound-8-thiol from the parent this compound.[1][8] The synthesis pathway involved the chlorosulfonation of this compound to introduce a sulfonyl chloride group at the 8-position, which was then reduced to the corresponding thiol. These thiol derivatives were evaluated for their bacteriostatic action, continuing the line of inquiry into how halogenation and functional group modification on the quinoline scaffold impact biological activity.[8]
Conclusion
The journey of this compound from its initial synthesis in the late 19th century to its use as a foundational block in medicinal chemistry underscores a core principle of drug development: the strategic importance of heterocyclic intermediates. The classic Skraup reaction provided a reliable, albeit challenging, method for its production, enabling further exploration of its chemistry. The true value of this molecule was unlocked through the synthesis of its derivatives, particularly at the 8-position, leading to potent antimicrobial and antifungal agents like Chlorquinaldol. For today's researchers, the history of this compound serves as a case study in the enduring relevance of fundamental organic synthesis and the power of systematic molecular modification to elicit potent biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Skraup_reaction [chemeurope.com]
- 5. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Strategic Synthesis of 5,7-Dichloroquinoline Derivatives: From Classical Ring Formation to Modern Functionalization
An Application Note and Protocol for Researchers
Abstract: The 5,7-dichloroquinoline scaffold is a privileged pharmacophore and a critical building block in the synthesis of numerous therapeutic agents, most notably antimalarials like Chloroquine.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] This guide provides an in-depth exploration of the primary synthetic strategies for accessing this compound derivatives. We will dissect the causality behind experimental choices in classical ring-forming reactions, such as the Gould-Jacobs synthesis, and detail modern protocols for the direct functionalization of the pre-formed quinoline core. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive and practical understanding of these essential synthetic transformations.
Introduction: The Enduring Importance of the Dichloroquinoline Core
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[4] The specific substitution pattern of two chlorine atoms at the 5- and 7-positions profoundly influences the molecule's electronic properties and biological activity. This substitution is key to the efficacy of several established drugs and serves as a versatile handle for further chemical modification. The primary challenge and art in synthesizing these derivatives lie in controlling the regiochemistry of both the initial ring formation and subsequent functionalization steps.
This guide is structured to address two fundamental synthetic approaches:
-
Part A: Constructing the this compound Nucleus: Focusing on the Gould-Jacobs reaction, a robust method for building the quinoline ring system from acyclic precursors.
-
Part B: Derivatization of the Pre-formed Scaffold: Utilizing a commercially available dichloroquinoline intermediate and introducing diversity through nucleophilic aromatic substitution (SNAr).
Part A: Building the Core via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful and widely used method for preparing 4-hydroxyquinoline derivatives, which are key intermediates that can be readily converted to the desired chloroquinolines.[5][6] The reaction proceeds through a sequence of condensation, thermal cyclization, saponification, and decarboxylation.[5][7]
Mechanistic Considerations & Strategic Choices
The choice of starting aniline is the most critical decision in this synthesis, as it dictates the substitution pattern of the resulting quinoline's benzene ring. To achieve the 5,7-dichloro substitution pattern, one must begin with 3,5-dichloroaniline .
The reaction sequence is as follows:
-
Condensation: The aniline derivative reacts with an ethoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate. This step is a nucleophilic substitution on the electron-deficient enol ether.
-
Thermal Cyclization: This is the key ring-forming step. It requires high temperatures (typically ~250 °C) to facilitate a 6-electron electrocyclization, followed by the elimination of ethanol.[6] The use of a high-boiling solvent like diphenyl ether is essential to achieve and maintain this temperature uniformly.
-
Saponification & Decarboxylation: The resulting 4-hydroxy-3-carboethoxyquinoline is hydrolyzed to a carboxylic acid using a strong base (e.g., NaOH), followed by decarboxylation upon heating to yield the 5,7-dichloro-4-hydroxyquinoline.
-
Chlorination: The final step involves converting the 4-hydroxy group into a chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃). This step furnishes the versatile 4,5,7-trichloroquinoline or related compounds.
The logical flow of the Gould-Jacobs reaction pathway is illustrated below.
References
- 1. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Selective Functionalization of 5,7-Dichloroquinoline
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] 5,7-dichloroquinoline represents a key starting material for creating diverse molecular libraries, as the two chlorine atoms provide orthogonal handles for introducing new functionalities. However, achieving selective functionalization at either the C5 or C7 position presents a significant synthetic challenge. This guide provides detailed experimental protocols and technical insights for the functionalization of this compound via three powerful and widely used methodologies: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C-C bond formation), Palladium-Catalyzed Buchwald-Hartwig Amination (C-N bond formation), and Nucleophilic Aromatic Substitution (SNAr). The causality behind experimental choices, mechanistic principles, and strategies for controlling regioselectivity are discussed to empower researchers in drug discovery and chemical synthesis.
Critical Safety & Handling Precautions
Before beginning any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for this compound and all other reagents.
-
Hazard Overview: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles.[2]
-
Handling: Avoid creating dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep away from oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.
Core Concepts: The Challenge of Regioselectivity
The functionalization of dihalogenated quinolines is governed by the electronic properties of the heterocyclic ring and the nature of the chemical transformation. In the quinoline system, the nitrogen atom is electron-withdrawing, which deactivates the entire ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the C2 and C4 positions.
For this compound, the situation is more nuanced:
-
Nucleophilic Aromatic Substitution (SNAr): Unlike 4,7-dichloroquinoline, where the C4 position is significantly more activated towards nucleophilic attack than C7, the electronic differentiation between the C5 and C7 positions in this compound is less pronounced.[3][4] Therefore, SNAr reactions may yield a mixture of mono-substituted (at C5 or C7) and di-substituted products. Regioselectivity will be highly dependent on the nucleophile and reaction conditions.
-
Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the relative rate of oxidative addition of the palladium catalyst to the C5-Cl versus the C7-Cl bond is the determining factor for selectivity. This can be influenced by subtle steric and electronic differences, as well as the choice of palladium ligand. Studies on other dichloroquinolines show that while selectivity can be achieved, it often requires careful optimization.[5]
General Strategy for Selectivity: To favor mono-functionalization over di-substitution, the primary strategy is to control the stoichiometry, typically by using a slight deficiency or a single equivalent of the incoming boronic acid or amine relative to the this compound substrate. Subsequent optimization of temperature, catalyst, and ligand can further enhance the selectivity for one position over the other.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is a powerful method for forming C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.[6] The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into one of the C-Cl bonds. The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed from the boronic acid and base). Finally, reductive elimination expels the coupled product and regenerates the active Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This procedure is a general starting point and may require optimization. This protocol is adapted from established methods for similar dihalo-heterocycles.[2]
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv. for mono-arylation or 2.5 equiv. for di-arylation), and a magnetic stir bar.
-
Reagent Addition: In a glovebox or under a positive pressure of argon, add the palladium catalyst and ligand (see Table 1). Then, add the base.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe. The typical concentration is 0.1-0.2 M.
-
Reaction Execution: Seal the vessel and heat the mixture to the specified temperature (e.g., 80-110 °C) with vigorous stirring for the designated time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired product(s).
Data Presentation: Suzuki-Miyaura Reaction Parameters
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Substrates |
| Pd(PPh₃)₄ (3-5%) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | Phenylboronic acid |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 110 | Heteroarylboronic acids |
| Pd₂(dba)₃ (2%) | P(t-Bu)₃ (5%) | Cs₂CO₃ (2.5) | THF | 80 | Vinylboronic esters |
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[8] The reaction couples an aryl halide with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a base.[9]
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[9][10] Key steps include the oxidative addition of Pd(0) to the C-Cl bond, formation of a palladium-amido complex via displacement of the halide and deprotonation of the amine by the base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol
This protocol is a general procedure based on methods developed for various dichloroquinolines.[5][11]
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the palladium precatalyst, the ligand, and the base (see Table 2) to a dry reaction tube or vial equipped with a stir bar.
-
Reagent Addition: Add the degassed solvent (e.g., toluene or t-BuOH). Add the amine (1.2 equiv. for mono-amination or 2.5 equiv. for di-amination).
-
Reaction Execution: Seal the tube/vial with a PTFE-lined cap. Remove it from the glovebox and place it in a preheated oil bath or heating block at the specified temperature (e.g., 100-120 °C).
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (silica gel) to yield the aminated quinoline.
Data Presentation: Buchwald-Hartwig Reaction Parameters
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Substrates |
| Pd₂(dba)₃ (2%) | BINAP (4%) | NaOt-Bu (2.2) | Toluene | 110 | Primary & Secondary Amines |
| Pd(OAc)₂ (2%) | XPhos (4%) | K₃PO₄ (3.0) | t-BuOH | 100 | Anilines, Heterocyclic Amines |
| BrettPhos Pd G4 (3%) | - | K₂CO₃ (2.5) | Dioxane | 120 | Sterically Hindered Amines |
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a classical and often highly effective method for functionalizing halo-pyridines and -quinolines, particularly when the halogen is at an activated position. This reaction proceeds via an addition-elimination mechanism.
Mechanistic Rationale
The reaction is initiated by the attack of a potent nucleophile (e.g., an alkoxide, thiolate, or amine) on the carbon atom bearing a chlorine atom. This attack is facilitated by the electron-withdrawing nature of the quinoline ring. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the chloride leaving group.
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Detailed Experimental Protocol
This protocol is suitable for strong nucleophiles like amines or alkoxides and is adapted from procedures for 4,7-dichloroquinoline.[3]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, DMF, or NMP).
-
Nucleophile Addition: Add the nucleophile (e.g., amine, 1.2-3.0 equiv.). If the nucleophile is not also a base, an additional base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.) may be required. For alkoxides, sodium or potassium alkoxide (1.2 equiv.) prepared beforehand or in situ is used.
-
Reaction Execution: Heat the reaction mixture to the required temperature (ranging from 80 °C to reflux) and stir for 6-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. If the product precipitates, it can be collected by filtration and washed with cold solvent. Alternatively, remove the solvent under reduced pressure. Take up the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with 5% NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Data Presentation: SNAr Reaction Parameters
| Nucleophile | Solvent | Base | Temp (°C) | Notes |
| Morpholine | Ethanol | K₂CO₃ | Reflux | High temperatures often needed for C5/C7 positions. |
| Sodium Methoxide | Methanol | - | Reflux | Reaction with alkoxides can be efficient. |
| Aniline | NMP | None | 130-150 | High boiling polar aprotic solvents can accelerate the reaction. |
| Hydrazine | Ethanol | None | Reflux | Often used to introduce a reactive handle for further derivatization. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (cross-coupling); Insufficient temperature (SNAr); Poorly soluble reagents. | Use a fresh catalyst or a pre-catalyst; Increase temperature in 10 °C increments; Use a co-solvent (e.g., THF, toluene) to improve solubility. |
| Mixture of Products | Lack of regioselectivity; Di-substitution. | Carefully control stoichiometry (use ~1.0 equiv of nucleophile/boronic acid); Screen different ligands and bases to enhance selectivity; Isolate and characterize all products. |
| Dehalogenation | Side reaction, especially with strong bases and certain catalysts. | Use a milder base (e.g., K₃PO₄ instead of NaOt-Bu); Lower the reaction temperature; Reduce catalyst loading. |
| Poor Yield after Work-up | Product is water-soluble; Decomposition on silica gel. | Extract aqueous layers multiple times; Neutralize the product before chromatography; Use a different stationary phase (e.g., alumina) or purify by crystallization. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Antimicrobial Assays Using 5,7-dichloroquinoline
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5,7-dichloroquinoline in antimicrobial assays. This document offers in-depth technical protocols, the scientific rationale behind experimental designs, and data interpretation guidelines to ensure robust and reproducible results.
Introduction: The Antimicrobial Potential of this compound
The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with numerous derivatives demonstrating potent activity against a wide array of pathogens.[1] this compound, a halogenated quinoline derivative, and its related compounds have shown significant promise as effective antibacterial and antifungal agents.[2][3] The presence of chlorine atoms at the 5 and 7 positions of the quinoline ring is believed to enhance its biological activity.[4] These compounds are active against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2] This guide will provide detailed protocols for evaluating the antimicrobial efficacy of this compound, enabling researchers to unlock its full therapeutic potential.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible antimicrobial testing.
Solubility and Stock Solution Preparation:
This compound and its derivatives generally exhibit poor solubility in aqueous solutions but are soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4][5] Therefore, DMSO is the recommended solvent for preparing high-concentration stock solutions.
-
Expert Insight: It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the assay medium is non-toxic to the test microorganisms. Typically, a final DMSO concentration of ≤1% (v/v) is considered acceptable for most bacteria and fungi. A solvent toxicity control must always be included in your experimental setup.
Table 1: Physicochemical Properties of a Related Compound, 5,7-dichloro-8-hydroxyquinoline
| Property | Value | Source |
| Molecular Formula | C₉H₅Cl₂NO | [4] |
| Molecular Weight | 230.06 g/mol | [4] |
| Appearance | Pale yellow to light brown crystalline solid | [4] |
| Melting Point | 218.00 °C | [4] |
| Water Solubility | Limited | [4] |
| Organic Solvent Solubility | Soluble in ethanol, dichloromethane, and DMSO | [4] |
Proposed Mechanism of Action
While the precise mechanism of action for this compound is not extensively documented, it is widely accepted that quinoline-based antimicrobials, particularly the fluoroquinolones, target bacterial DNA synthesis.[6] They achieve this by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is responsible for decatenating replicated daughter chromosomes, allowing for their segregation into daughter cells.
By forming a ternary complex with the enzyme and DNA, quinolones stabilize the DNA strand breaks created by these enzymes, ultimately blocking DNA replication and leading to bacterial cell death.[6] It is plausible that this compound shares a similar mechanism of action.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[8]
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate sterile culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganism cultures
-
Sterile DMSO
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Ensure complete dissolution.
-
Preparation of Test Compound Dilutions:
-
In a sterile 96-well plate, add 100 µL of sterile culture medium to all wells except the first column.
-
Add 200 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.[8] This will create a range of decreasing concentrations of the compound.
-
-
Inoculum Preparation:
-
Bacteria: From a fresh agar plate, select 3-5 well-isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate culture medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[9]
-
Yeasts: Prepare a suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[8]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Include the following controls:
-
Growth Control: Medium with inoculum but no compound.
-
Sterility Control: Medium only.
-
Solvent Control: Medium with inoculum and the highest concentration of DMSO used in the assay.
-
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria or as appropriate for the fungal species.[8]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity. A button of growth at the bottom of the well also indicates microbial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[10]
-
Caption: Broth microdilution workflow for MIC determination.
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
This compound stock solution
-
Sterile filter paper disks (6 mm diameter)
-
Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)
-
Test microorganism cultures
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.
-
Disk Preparation and Application:
-
Impregnate sterile filter paper disks with a known concentration of the this compound solution (e.g., 10 µL of a 1 mg/mL solution).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Place the impregnated disks onto the inoculated agar surface.
-
Include a control disk impregnated only with the solvent.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Table 2: Example of Antimicrobial Activity of Chloroquinoline Derivatives
| Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 2,7-dichloroquinoline-3-carbonitrile | Staphylococcus aureus | - | 11.00 ± 0.03 | [11] |
| Pseudomonas aeruginosa | - | 11.00 ± 0.03 | [11] | |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | Escherichia coli | - | 12.00 ± 0.00 | [11] |
| 7-chloro-2-methoxyquinoline-3-carbaldehyde | Streptococcus pyogenes | - | 11.00 ± 0.02 | [11] |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 | - | [12] |
Note: The table presents data for derivatives of dichloroquinoline to illustrate the potential activity spectrum.
Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, incorporate the following self-validating systems into your protocols:
-
Positive and Negative Controls: Always include a known susceptible and resistant strain (if available) as positive controls and a no-drug control as a negative control.
-
Reference Standards: Test a standard antibiotic with known MIC values for the test organisms in parallel. This validates the experimental conditions and the susceptibility of the microbial strains.
-
Replicates: Perform all experiments in triplicate to ensure reproducibility and to calculate standard deviations.
-
Solvent Toxicity Control: As mentioned, always test the effect of the solvent at the highest concentration used in the assay on microbial growth.
Conclusion
This compound and its derivatives represent a promising class of antimicrobial compounds. The protocols and guidelines presented in these application notes provide a robust framework for the systematic evaluation of their efficacy. By adhering to these standardized methods and incorporating rigorous controls, researchers can generate high-quality, reproducible data, paving the way for the development of novel antimicrobial therapies.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5,7-Dichloroquinoline as a Versatile Synthetic Building Block
Introduction: The Strategic Importance of 5,7-Dichloroquinoline
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and, more importantly, its distinct electronic properties make it an invaluable scaffold for the synthesis of complex molecular architectures. It serves as a key intermediate in the production of several aminoquinoline antimalarial drugs, including the World Health Organization-recommended therapeutic, amodiaquine, as well as chloroquine and hydroxychloroquine.[1][2] The strategic placement of two chlorine atoms on the quinoline core provides chemists with reactive handles for regioselective functionalization, enabling the systematic development of new drug candidates and advanced materials.[3][4] This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in key synthetic transformations.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physical properties and electronic nature of this compound is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 4964-77-6 | [3] |
| Molecular Formula | C₉H₅Cl₂N | [1] |
| Molar Mass | 198.05 g·mol⁻¹ | [1] |
| Appearance | White to light beige crystalline powder | [1][5] |
| Melting Point | 87 °C (189 °F; 360 K) | [1] |
| Boiling Point | 317 °C (603 °F; 590 K) | [1] |
Causality of Regioselective Reactivity
The synthetic utility of this compound is dominated by the differential reactivity of its two chlorine substituents. The chlorine atom at the C4 position is significantly more labile towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position.[6][7] This regioselectivity is a direct consequence of the electronic influence of the ring nitrogen. The nitrogen atom acts as a powerful electron-withdrawing group, particularly at the ortho (C2) and para (C4) positions, rendering the C4 carbon highly electrophilic and stabilizing the negative charge of the intermediate Meisenheimer complex formed during nucleophilic attack.[8][9] In contrast, the C7 position is electronically more akin to a standard chlorinated benzene ring and is therefore less activated towards SNAr. This inherent electronic bias allows for the precise and selective introduction of nucleophiles at the C4 position while leaving the C7 chlorine intact for subsequent transformations, such as metal-catalyzed cross-coupling reactions.
Caption: Figure 1: Reactivity Profile of this compound.
Key Synthetic Transformations & Protocols
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This is the most prevalent transformation for this compound, providing access to a vast library of 4-substituted quinoline derivatives. The reaction proceeds via an addition-elimination mechanism and can be conducted under various conditions.[6][8][10]
Table 2: Comparative Conditions for SNAr on this compound
| Nucleophile | Method | Solvent | Temperature | Time | Yield (%) | Reference |
| 3-Amino-1,2,4-triazole | Ultrasound | Ethanol | 90 °C | 30 min | 78-89 | [6] |
| o-Phenylenediamine | Ultrasound | Ethanol | 90 °C | 30 min | High | [6] |
| Morpholine | Conventional | DMF | 120 °C | 24 h | 92 | [11] |
| 1,3-Diaminopropane | Conventional | Neat | Reflux | 2 h | 83 | [6] |
This protocol leverages ultrasound irradiation to accelerate the reaction, offering a greener and more efficient alternative to conventional heating.[10][12]
Materials:
-
This compound (1.0 equiv.)
-
Amine nucleophile (e.g., 3-amino-1,2,4-triazole) (1.0 equiv.)
-
Ethanol (Reagent Grade)
-
Sodium Hydroxide (1N aqueous solution)
-
Dichloromethane or Chloroform
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Ultrasonic bath with heating capability
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (0.01 mol, 1.98 g) in ethanol (15 mL).
-
Addition of Nucleophile: Add the amine nucleophile (0.01 mol) to the solution.
-
Ultrasonication: Attach a reflux condenser, place the flask in an ultrasonic bath, and heat to 90 °C. Irradiate with ultrasound for 30-45 minutes.
-
Causality Note: Ultrasound promotes the reaction through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates.
-
-
Monitoring: Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add dichloromethane (150 mL).
-
Extraction: Wash the organic layer with 1N NaOH (150 mL) to remove any unreacted starting materials or acidic byproducts. Separate the layers.[10][12]
-
Isolation: The product often precipitates upon cooling or during workup. If so, collect the solid by filtration. If the product remains in the organic layer, dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-amino-5,7-dichloroquinoline derivative.
Caption: Figure 2: Workflow for Ultrasound-Assisted SNAr.
Palladium-Catalyzed Cross-Coupling Reactions
For the functionalization of the C7 position (and C5, if desired), palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions are tolerant of a wide range of functional groups and proceed under relatively mild conditions.[13]
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species.[14] It can be used to introduce aryl or vinyl groups at the C7 position of the 4-substituted-5,7-dichloroquinoline scaffold. Studies have shown that the Suzuki coupling can be regioselective, favoring the more reactive C4 position if it is available, or proceeding at C7 if C4 is already functionalized.[7]
Caption: Figure 3: Catalytic Cycle for Suzuki-Miyaura Coupling.
This protocol describes the coupling of an arylboronic acid at the C7 position, assuming the C4 position has been previously functionalized.
Materials:
-
4-Substituted-7-chloroquinoline (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add the 4-substituted-7-chloroquinoline (1.0 mmol), arylboronic acid (1.5 mmol), and base (3.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 mmol) and the phosphine ligand (0.04 mmol) in a small amount of the reaction solvent.
-
Reaction Setup: Add the catalyst mixture to the Schlenk flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Causality Note: The inert atmosphere is critical as the active Pd(0) catalyst is sensitive to oxygen. The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.[15]
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of Dioxane/Water 4:1) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4,7-disubstituted quinoline.
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking a terminal alkyne to an aryl halide.[16] This reaction typically uses a dual catalyst system of palladium and copper(I).[17] It is an excellent strategy for introducing alkynyl functionalities, which are themselves versatile handles for further chemistry, such as click reactions or cyclizations.
Materials:
-
4-Substituted-7-chloroquinoline (1.0 equiv.)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv.)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Amine Base/Solvent (e.g., Triethylamine, Diisopropylamine)
Procedure:
-
Inert Atmosphere: To a Schlenk flask under an inert atmosphere, add the 4-substituted-7-chloroquinoline (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Reagent Addition: Add anhydrous triethylamine (10 mL) via syringe, followed by the terminal alkyne (1.2 mmol).
-
Causality Note: The amine serves as both the solvent and the base required for the reaction. The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[18]
-
-
Reaction: Stir the mixture at room temperature or gentle heat (40-60 °C) for 6-18 hours. Monitor by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane or ethyl acetate and filter through a short plug of silica gel to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography to yield the 7-alkynylquinoline derivative.[19]
Conclusion
This compound is a privileged synthetic intermediate whose value is derived from the predictable and differential reactivity of its two halogen substituents. The high electrophilicity of the C4 position allows for facile and regioselective nucleophilic aromatic substitution, providing a direct route to a wide array of 4-amino, 4-alkoxy, and 4-thioether quinoline derivatives. The less reactive C7 chlorine serves as a stable handle for subsequent, more robust transformations like palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions. This orthogonal reactivity enables a modular and highly efficient approach to the synthesis of complex, polysubstituted quinolines, cementing its role as a cornerstone building block for researchers in drug discovery and materials science.
References
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 19. benthamscience.com [benthamscience.com]
Application Notes and Protocols for the Analytical Determination of 5,7-dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the robust analytical determination of 5,7-dichloroquinoline. As a key intermediate in the synthesis of various pharmacologically active compounds, the accurate and precise quantification of this compound is paramount for ensuring drug quality, safety, and efficacy. This document outlines state-of-the-art analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound. Furthermore, it delves into spectroscopic techniques such as UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy for its unequivocal structural characterization. Each protocol is presented with an in-depth explanation of the underlying scientific principles, empowering researchers to not only execute the methods but also to adapt and troubleshoot them effectively.
Introduction: The Significance of this compound in Pharmaceutical Development
This compound is a halogenated quinoline derivative that serves as a pivotal building block in the synthesis of a wide array of pharmaceutical compounds. Its structural motif is found in molecules with diverse therapeutic activities. The purity and concentration of this compound as a starting material or intermediate directly impact the quality, yield, and impurity profile of the final Active Pharmaceutical Ingredient (API). Therefore, robust and reliable analytical methods for its detection and quantification are indispensable throughout the drug development lifecycle, from process optimization to quality control of the final product.
This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to implement accurate and validated analytical methods for this compound.
Chromatographic Methods for Quantitative Analysis
Chromatographic techniques are the cornerstone of quantitative analysis in the pharmaceutical industry, offering high-resolution separation and sensitive detection of analytes.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar, is the most common approach for such analytes.
Principle of Separation and Detection: In reversed-phase HPLC, this compound, a relatively nonpolar molecule, is retained by the nonpolar stationary phase (typically C18). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compound. The elution strength is modulated by adjusting the organic solvent concentration. Detection is achieved using a UV detector, as the quinoline ring system of this compound exhibits strong absorbance in the UV region.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected due to its hydrophobicity, which provides good retention for the nonpolar this compound.
-
Mobile Phase: A mixture of acetonitrile and water offers a good balance of solvent strength and viscosity for efficient separation. The addition of an acid, such as phosphoric acid, helps to protonate any residual silanols on the stationary phase, reducing peak tailing and improving peak shape. For mass spectrometry compatibility, a volatile acid like formic acid is preferred.[1]
-
Detection Wavelength: The selection of the detection wavelength is critical for sensitivity and selectivity. A photodiode array (PDA) detector is often used to determine the wavelength of maximum absorbance (λmax) for the analyte. For a related compound, 5,7-dichloro-8-hydroxyquinoline, a detection wavelength of 247 nm has been successfully employed.[2][3]
Experimental Workflow for HPLC-UV Analysis:
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Detailed Protocol for HPLC-UV Analysis of this compound:
1. Materials and Reagents:
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility), 85%
-
Methanol (HPLC grade) for sample and standard preparation
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA or variable wavelength UV detector.
-
Analytical column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) or equivalent.[2][3]
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:0.1% o-phosphoric acid in water (55:45 v/v).[2][3]
-
Column Temperature: 30 °C
-
Detection Wavelength: 247 nm (or λmax determined by PDA scan).[2][3]
-
Injection Volume: 5-10 µL
4. Standard Preparation:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
5. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Method Validation:
-
The analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively. These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Quantitative Data Summary (Based on a similar compound, 5,7-dichloroquinolin-8-ol):
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.998 | [4] |
| Accuracy (% Recovery) | 98 - 102% | ICH Guideline |
| Precision (RSD) | < 2% | ICH Guideline |
| LOD | Analyte Dependent | --INVALID-LINK-- |
| LOQ | Analyte Dependent | --INVALID-LINK-- |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.
Principle of Separation and Detection: In GC, the sample is vaporized and injected into a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for identification.
Causality Behind Experimental Choices:
-
Column: A nonpolar or mid-polar capillary column, such as a DB-5MS, is suitable for the separation of halogenated aromatic compounds like this compound.[5]
-
Injection Mode: Splitless injection is often used for trace analysis to ensure that the entire sample is transferred to the column, maximizing sensitivity.
-
Ionization: Electron ionization (EI) is a common and robust ionization technique that produces a reproducible fragmentation pattern, which is useful for library matching and structural elucidation.
Experimental Workflow for GC-MS Analysis:
Caption: Workflow for the quantitative and qualitative analysis of this compound by GC-MS.
Detailed Protocol for GC-MS Analysis of this compound (Adapted from methods for halogenated quinolines):
1. Materials and Reagents:
-
This compound reference standard (purity >98%)
-
Toluene or Dichloromethane (GC grade)
-
Helium (carrier gas, high purity)
2. Instrumentation:
-
GC-MS system with an autosampler, a capillary column, and a mass selective detector.
-
Analytical column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 90 °C for 2 min, then ramp to 260 °C at 20 °C/min, and hold for 3 min.[5]
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-300
4. Standard and Sample Preparation:
-
Prepare stock and working standards of this compound in toluene or dichloromethane.
-
Dissolve the sample in the same solvent to a concentration within the calibration range.
5. Data Analysis:
-
Identify this compound by its retention time and mass spectrum. The mass spectrum of 4,7-dichloroquinoline is available in the NIST WebBook and can serve as a reference.[2][6]
-
For quantification, use the peak area of a characteristic ion (quantifier ion) and construct a calibration curve.
Spectroscopic Methods for Structural Characterization
Spectroscopic techniques are essential for the unequivocal identification and structural elucidation of this compound.
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The quinoline ring system contains chromophores that absorb UV light, resulting in a characteristic spectrum.
Protocol:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Record the UV-Vis spectrum from 200 to 400 nm.
-
The spectrum for 4,7-dichloroquinoline shows absorption maxima that can be used as a reference.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common types used for organic molecules.
Protocol:
-
Dissolve 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts and coupling patterns of the protons and carbons will be characteristic of the this compound structure. ¹H NMR data for the similar compound 5,7-dichloro-8-hydroxyquinoline is available for comparison.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, showing the presence of specific functional groups.
Protocol:
-
Prepare the sample as a KBr pellet or a thin film.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
The spectrum will show characteristic peaks for the aromatic C-H, C=C, C-N, and C-Cl bonds in this compound.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the detection, quantification, and characterization of this compound in a pharmaceutical setting. The validated HPLC-UV method offers a reliable approach for routine quality control, while the GC-MS protocol provides a powerful tool for identification and trace-level analysis. The spectroscopic techniques described are essential for the unequivocal structural confirmation of the compound. By understanding the principles behind these methods and adhering to the detailed protocols, researchers can ensure the quality and consistency of this compound, thereby contributing to the development of safe and effective medicines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quinoline, 4,7-dichloro- [webbook.nist.gov]
- 3. Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. madison-proceedings.com [madison-proceedings.com]
- 6. Quinoline, 4,7-dichloro- [webbook.nist.gov]
- 7. 5,7-Dichloro-8-hydroxyquinoline(773-76-2) 1H NMR [m.chemicalbook.com]
Application Notes & Protocols: Growing High-Quality Single Crystals of 5,7-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dichloroquinoline is a halogenated heterocyclic compound that serves as a crucial structural motif and building block in medicinal chemistry and materials science. The precise determination of its three-dimensional structure is fundamental for understanding its chemical behavior, designing derivatives with targeted biological activities, and for quality control in pharmaceutical manufacturing. Single-crystal X-ray diffraction provides the most unambiguous method for structural elucidation, but its success is entirely contingent on the availability of high-quality single crystals.
This guide provides a detailed, experience-driven framework for the crystallization of this compound. It moves beyond simple procedural lists to explain the underlying principles of crystal growth, enabling researchers to rationally design, troubleshoot, and optimize their crystallization experiments. The protocols described herein are designed to be self-validating systems, grounded in established crystallographic techniques for small organic molecules.
PART 1: Physicochemical Properties & Pre-Crystallization Strategy
A successful crystallization experiment begins with a thorough understanding of the compound's properties and a logical strategy for solvent selection.
1.1 Core Physicochemical Data
The known properties of this compound (CAS: 4964-77-6) are summarized below. A notable challenge is the limited published data on its solubility in a wide range of organic solvents, necessitating empirical determination.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅Cl₂N | [1][2] |
| Molecular Weight | 198.05 g/mol | [1][2] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Boiling Point | 308.3 ± 22.0 °C at 760 mmHg | [1] |
| LogP (octanol/water) | 3.65 | [1] |
| Appearance | Assumed to be a solid at room temperature. |
Expert Insight: The high LogP value of 3.65 indicates that this compound is significantly more soluble in non-polar organic solvents than in water.[1] This is a critical starting point for solvent screening.
1.2 The Imperative of Purity
The quality of the starting material is the most critical factor in crystallization. Impurities can inhibit nucleation, disrupt crystal lattice formation, or become incorporated into the crystal, leading to poor diffraction quality.[3]
-
Causality: Even small amounts of isomeric impurities, which are common in the synthesis of substituted quinolines, can hinder the ordered molecular packing required for a single crystal. The crystallization process itself is a powerful purification technique, as molecules with the correct geometry are preferentially incorporated into the growing lattice.[3][4]
-
Recommendation: Before attempting crystallization, ensure the compound is of the highest possible purity (>98%), using techniques like column chromatography or sublimation if necessary.
1.3 Rational Solvent Selection
The goal is to find a solvent or solvent system in which the compound is moderately soluble.[5] If solubility is too high, achieving supersaturation is difficult; if it is too low, an insufficient amount of material will be in the solution phase to grow crystals.
Screening Protocol:
-
Place ~5-10 mg of this compound into a small vial.
-
Add the solvent of choice dropwise at room temperature, vortexing after each addition.
-
Observe the amount of solvent required to fully dissolve the sample. An ideal "good" solvent will dissolve the sample in a moderate volume (e.g., 0.5-1.0 mL).
-
If the compound is highly soluble, this solvent may be suitable for slow evaporation or as the "good" solvent in a vapor diffusion setup.
-
If the compound is poorly soluble, test its solubility upon gentle heating. A solvent where the compound is sparingly soluble at room temperature but fully soluble when hot is an excellent candidate for slow cooling crystallization.
-
A solvent in which the compound is insoluble is a candidate for use as an "anti-solvent" or "precipitant."[6]
Table of Candidate Solvents:
| Solvent | Class | Polarity Index | Boiling Point (°C) | Rationale & Potential Use |
| Hexane | Non-polar alkane | 0.1 | 69 | Excellent anti-solvent. Promising for slow evaporation based on data for similar compounds. |
| Toluene | Non-polar aromatic | 2.4 | 111 | Good solvent for aromatic compounds; suitable for slow evaporation or slow cooling. |
| Dichloromethane | Halogenated | 3.1 | 40 | A common "good" solvent due to its ability to dissolve a wide range of organics. Its volatility makes it ideal for vapor diffusion. |
| Ethyl Acetate | Ester | 4.4 | 77 | Medium polarity solvent, often effective for compounds with moderate polarity. |
| Acetone | Ketone | 5.1 | 56 | A polar aprotic solvent that can be a good starting point for solubility tests. |
| Ethanol/Methanol | Alcohol | 4.3 / 5.1 | 78 / 65 | Polar protic solvents. Good candidates for slow cooling crystallization due to temperature-dependent solubility.[7] |
PART 2: Recommended Crystallization Protocols
The fundamental principle behind all crystallization methods is to guide a solution from a stable, undersaturated state to a metastable, supersaturated state, where nucleation and slow crystal growth can occur.[8] Abrupt changes in conditions lead to rapid precipitation and a microcrystalline powder, while slow, controlled changes are required to grow large, well-ordered single crystals.[6]
Protocol 1: Slow Evaporation
This is often the simplest and first method to attempt, particularly for air-stable compounds.[9][10] It relies on gradually increasing the concentration of the solute as the solvent evaporates until supersaturation is reached.
Detailed Methodology:
-
Dissolution: Dissolve 10-20 mg of purified this compound in a suitable solvent (e.g., Toluene, Dichloromethane, or Ethyl Acetate) to create a solution that is nearly, but not fully, saturated.
-
Filtration: Filter the solution through a 0.2 µm syringe filter into a clean, small glass vial or test tube. This step is critical to remove dust or particulate matter that can act as unwanted nucleation sites.[5]
-
Setup: Cover the vial with paraffin film or aluminum foil. Using a needle, pierce 1-3 small holes in the covering.[10] The number of holes controls the rate of evaporation; fewer holes for volatile solvents (like Dichloromethane) and more for less volatile ones (like Toluene).
-
Incubation: Place the vial in a vibration-free location (e.g., a drawer or a protected corner of a bench). Avoid disturbing the vial.[6]
-
Monitoring: Check for crystal growth daily without moving the vial. Crystals should appear within 2-7 days. Once suitable crystals have formed, they should be harvested to prevent the solvent from evaporating completely.
Visualization of the Slow Evaporation Workflow
Protocol 2: Slow Cooling
This method is ideal for compounds that exhibit a significant increase in solubility with temperature.[11] A hot, saturated solution is prepared and allowed to cool gradually, causing the solubility to drop and inducing crystallization.
Detailed Methodology:
-
Dissolution: In a small Erlenmeyer flask, add 15-25 mg of this compound. Add a suitable solvent (e.g., Ethanol, Methanol, or Toluene) in small portions while heating the flask (e.g., on a hot plate) until the compound is fully dissolved. Aim for the minimum amount of hot solvent needed.
-
Filtration (Optional but Recommended): If any particulates remain in the hot solution, perform a hot filtration to remove them.
-
Setup for Slow Cooling: Cover the flask and place it inside a larger, insulated container (a Dewar flask filled with hot water at the same temperature is ideal).[6] This ensures the cooling rate is very slow.
-
Incubation: Allow the entire setup to cool to room temperature undisturbed over 12-24 hours. Rapid cooling will result in small, poorly formed crystals.[3]
-
Further Cooling: If no crystals form at room temperature, the container can be moved to a refrigerator (4 °C) and then a freezer (-20 °C) to further decrease solubility.
Visualization of the Slow Cooling Workflow
Protocol 3: Vapor Diffusion
Vapor diffusion is one of the most powerful and successful techniques, especially when only small amounts of material are available.[12] It involves two solvents: a "good" solvent in which the compound is soluble, and a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystal growth.
Detailed Methodology (Sitting Drop Variation):
-
Reservoir Preparation: In the bottom of a small, airtight container (e.g., a larger vial or beaker), place 1-2 mL of the volatile anti-solvent (e.g., Hexane or Diethyl Ether). This is the reservoir.
-
Drop Preparation: Place a smaller vial (the "sitting" vial) inside the larger container, ensuring it does not touch the anti-solvent.[12] Prepare a concentrated solution of 5-10 mg of this compound in a minimal amount (~100-200 µL) of a less volatile "good" solvent (e.g., Dichloromethane or Chloroform). Filter this solution directly into the smaller sitting vial.
-
Sealing: Tightly seal the outer container. The system must be airtight for diffusion to work correctly.
-
Incubation: The more volatile anti-solvent will slowly vaporize and diffuse into the good solvent in the sitting vial.[13][14][15] This gradual change in the solvent environment will slowly decrease the solubility of the compound, leading to crystallization over several days to a week. Place the setup in a vibration-free location.
Visualization of the Vapor Diffusion Workflow
PART 3: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form | - Solution is not sufficiently supersaturated.- Compound is too soluble in the chosen solvent.- Presence of inhibiting impurities. | - Allow more solvent to evaporate (slow evaporation).- Add a small amount of anti-solvent.- Cool the solution to a lower temperature.- Try seeding with a microcrystal if available.- Re-purify the starting material. |
| "Oiling out" (formation of a liquid phase instead of solid) | - Supersaturation was achieved too quickly.- Solution temperature is above the compound's melting point (less common).- High concentration of impurities. | - Slow down the process: use a less volatile solvent/anti-solvent, or cool more slowly.- Use a more dilute starting solution.- Try a different solvent system. |
| Formation of many tiny crystals (microcrystals) | - Supersaturation was achieved too quickly, leading to rapid, widespread nucleation.- Presence of particulate matter (dust).- Vibration or disturbance of the solution. | - Slow down the rate of evaporation/cooling/diffusion.- Ensure the solution is meticulously filtered before setting up.- Move the experiment to a more stable, vibration-free location.[5] |
| Crystals re-dissolve | - Temperature fluctuations in the environment. | - Move the experiment to a location with a more stable temperature. |
PART 4: Conclusion
Growing high-quality single crystals of this compound is a process that blends systematic scientific methodology with patient observation. There is no single universal protocol; success often comes from screening several methods and solvent systems. By starting with highly pure material and applying the principles of slow, controlled supersaturation as detailed in these protocols, researchers can significantly increase their chances of obtaining crystals suitable for definitive structural analysis. The key virtues in crystallization are cleanliness, patience, and minimal disturbance.
References
- 1. This compound | CAS#:4964-77-6 | Chemsrc [chemsrc.com]
- 2. This compound | C9H5Cl2N | CID 21766648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. Slow Evaporation Method [people.chem.umass.edu]
- 6. Growing Crystals [web.mit.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. Crystal Growing Guide [www1.udel.edu]
- 10. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. unifr.ch [unifr.ch]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
Troubleshooting & Optimization
Technical Support Center: 5,7-Dichloroquinoline Synthesis
Welcome to the Technical Support Center for the synthesis of 5,7-dichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yields, and optimize reaction conditions for improved outcomes. As a crucial scaffold in medicinal chemistry, robust and reproducible synthesis of this compound is paramount. This resource provides in-depth, field-proven insights to help you achieve your synthetic goals.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in the synthesis of this compound can often be traced back to a few key areas: the purity of starting materials, reaction conditions, and work-up procedures. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Reaction Failure or Very Low Conversion
Probable Cause: This is often due to issues with the starting materials or the initial reaction setup. The primary route to this compound typically involves the reaction of 3,5-dichloroaniline with a suitable three-carbon electrophile, such as glycerol (in the Skraup synthesis) or an α,β-unsaturated carbonyl compound (in the Doebner-von Miller synthesis).[1][2]
Solutions:
-
Verify Starting Material Purity:
-
3,5-Dichloroaniline: Impurities in the aniline can significantly hinder the reaction. It is advisable to purify commercially available 3,5-dichloroaniline by recrystallization or distillation.[3] The purity should be confirmed by NMR and melting point analysis.
-
Glycerol/α,β-Unsaturated Carbonyl: Ensure the glycerol is anhydrous. For α,β-unsaturated carbonyl compounds, check for polymerization, which can occur during storage.[4][5]
-
-
Ensure Anhydrous Conditions: Many of the classical quinoline syntheses are sensitive to moisture.[6] Flame-dry glassware before use and use dry solvents to prevent side reactions.
-
Check Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete reactions or the formation of side products.[7] Carefully measure all reagents and ensure the correct molar ratios are used.
Issue 2: Formation of Tar or Polymeric Material
Probable Cause: The Skraup and Doebner-von Miller reactions are notoriously exothermic and are often conducted under harsh acidic conditions, which can lead to the polymerization of reactants and intermediates.[4][5][8]
Solutions:
-
Moderate the Reaction:
-
In the Skraup synthesis, the addition of a moderator like ferrous sulfate (FeSO₄) can help to control the exothermic nature of the reaction and reduce charring.[5]
-
Slow, controlled addition of the acid catalyst (e.g., concentrated sulfuric acid) with efficient cooling and stirring is crucial to dissipate heat and prevent localized hotspots.[5]
-
-
Optimize Reaction Temperature: Avoid excessively high temperatures. The reaction should be gently heated to initiate, and the temperature should be carefully controlled throughout the exothermic phase.[7]
-
Use a Biphasic Reaction Medium: In the Doebner-von Miller synthesis, using a biphasic medium (e.g., water/toluene) can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its polymerization in the acidic aqueous phase and thereby increasing the yield.[5]
Issue 3: Formation of Undesired Isomers
Probable Cause: When using substituted anilines, the cyclization step can sometimes lead to the formation of regioisomers. For 3,5-dichloroaniline, while the formation of this compound is electronically favored, other isomers are possible depending on the reaction conditions.
Solutions:
-
Choice of Acid Catalyst: In the Combes synthesis, the choice of acid catalyst (e.g., sulfuric acid vs. polyphosphoric acid) can influence the ratio of regioisomers formed.[5][9]
-
Purification: Careful purification of the crude product is essential. Column chromatography or fractional crystallization can be used to separate the desired this compound from its isomers.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The Skraup-Doebner-von Miller synthesis is a common and effective method. It involves the reaction of 3,5-dichloroaniline with an α,β-unsaturated carbonyl compound (which can be generated in situ from glycerol in the Skraup variation) in the presence of a strong acid and an oxidizing agent.
Q2: How can I improve the overall yield and purity of my this compound synthesis?
Optimizing reaction conditions is key. This includes careful control of temperature, reaction time, and the choice of catalyst and solvent.[4] Ensuring the purity of starting materials, particularly 3,5-dichloroaniline, is a crucial first step.[3][7] For purification, after the reaction work-up, recrystallization from a suitable solvent (e.g., ethanol) or column chromatography can be employed to obtain the pure product.[10]
Q3: What are the most common side products in this synthesis?
Besides tar and polymeric materials resulting from the polymerization of reactants, potential side products include partially hydrogenated quinolines if the oxidation step is incomplete, and regioisomers depending on the specific synthetic route chosen.[4]
Q4: Are there any modern or "greener" alternatives to the classical synthesis methods?
Recent research has focused on developing more environmentally friendly methods for quinoline synthesis. These include the use of milder catalysts, microwave-assisted synthesis to reduce reaction times and improve yields, and biocatalysis.[8][11] Ultrasound-assisted synthesis has also been shown to improve reaction rates and yields.[11]
Experimental Protocols & Data
Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis
| Problem | Potential Cause | Recommended Solution |
| No or minimal product formation | Impure starting materials, especially 3,5-dichloroaniline. | Purify starting materials by recrystallization or distillation. Confirm purity via NMR/Melting Point.[3][7] |
| Incorrect reaction temperature. | Carefully monitor and control the reaction temperature, especially during exothermic phases.[7] | |
| Presence of moisture. | Use flame-dried glassware and anhydrous solvents.[6] | |
| Significant tar/polymer formation | Highly exothermic reaction (Skraup/Doebner-von Miller). | Add a moderator like FeSO₄.[5] Use slow, controlled addition of acid with efficient cooling.[5] |
| Polymerization of α,β-unsaturated carbonyl. | Employ a biphasic reaction medium to sequester the carbonyl compound.[5] | |
| Mixture of isomers obtained | Lack of regioselectivity in the cyclization step. | Optimize the choice of acid catalyst.[5][9] |
| Employ careful purification techniques like column chromatography or fractional crystallization.[6] |
Protocol: Skraup Synthesis of this compound
This is a generalized procedure and may require optimization.
-
Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Reactant Mixture: To the flask, add 3,5-dichloroaniline and a moderator such as ferrous sulfate.
-
Glycerol Addition: Add anhydrous glycerol to the mixture.
-
Acid Addition: With vigorous stirring and cooling in an ice bath, slowly add concentrated sulfuric acid through the dropping funnel.
-
Reaction: After the addition is complete, gently heat the mixture to initiate the reaction. The reaction is highly exothermic and may need to be controlled by intermittent cooling.
-
Oxidation: Once the initial vigorous reaction subsides, add an oxidizing agent (e.g., nitrobenzene).
-
Heating: Heat the reaction mixture under reflux for several hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide) until it is alkaline.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A step-by-step process for troubleshooting low yield issues.
Diagram 2: Combes Synthesis Reaction Mechanism
Caption: The reaction mechanism of the Combes quinoline synthesis.[9][12]
References
- 1. iipseries.org [iipseries.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Page loading... [guidechem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 5,7-Dichloroquinoline
Welcome to the technical support center dedicated to the synthesis and optimization of 5,7-dichloroquinoline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic intermediate. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide validated strategies to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining the this compound scaffold?
A1: There are two main strategic approaches. The first involves the direct chlorination of a pre-existing quinoline or 8-hydroxyquinoline core. This method can be effective but may suffer from issues with regioselectivity and over-chlorination. A patented method, for instance, describes the chlorination of 8-hydroxy-quinoline in chloroform with excess chlorine in the presence of iodine, achieving yields of 94-97%.[1] The second, and often more controlled, approach is to construct the quinoline ring from a suitably substituted aniline, such as 3-chloroaniline. A prominent example is the Gould-Jacobs reaction, which involves reacting 3-chloroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis, decarboxylation, and chlorination steps.[2][3] This latter strategy offers greater control over the final substitution pattern.
Q2: Why is regioselectivity a persistent challenge in quinoline synthesis?
A2: Regioselectivity is a common issue, particularly in syntheses like the Friedländer or Combes reactions when using unsymmetrical ketones or substituted anilines.[4] The cyclization step is an electrophilic aromatic substitution, and the position of attack is governed by the electronic and steric properties of the substituents on the aniline ring. For instance, in the Doebner-Miller synthesis starting with 3-chloroaniline, a mixture of 5-chloro and 7-chloro isomers can be formed.[5] Optimizing reaction conditions, such as the choice of acid catalyst or oxidant, can help favor the formation of the desired isomer.[6][5]
Q3: What are the major safety concerns associated with classical quinoline syntheses?
A3: Many classical methods, such as the Skraup synthesis, are notoriously hazardous.[7][8] This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[8][9] The reaction is extremely exothermic and can become violent if not properly controlled.[4][7] Significant tar formation is also a common byproduct due to the harsh oxidizing and acidic conditions.[7] Modern protocols often recommend the use of moderators like ferrous sulfate (FeSO₄) to temper the reaction's vigor and the slow, controlled addition of sulfuric acid with efficient cooling.[7][8]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound and its precursors.
Problem 1: Low or no yield during the thermal cyclization step (Gould-Jacobs Pathway).
-
Underlying Cause: The intramolecular thermal cyclization to form the 4-hydroxyquinoline ring system is often the most demanding and rate-limiting step, requiring high temperatures to overcome the activation energy barrier.[5] Insufficient temperature leads to an incomplete reaction, while excessively high temperatures can cause thermal degradation of the starting material and product.
-
Solution & Scientific Rationale:
-
Verify Temperature: Ensure your reaction reaches the necessary temperature, typically 250-260°C. High-boiling point solvents like diphenyl ether or paraffin oil are used precisely for their ability to achieve and maintain these temperatures uniformly.[3][5]
-
Consider Microwave Synthesis: Microwave-assisted heating can be a powerful alternative to conventional heating.[5] It can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating, which minimizes the formation of degradation byproducts that can occur with prolonged heating.
-
Ensure Inert Atmosphere: At these high temperatures, the reactants can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions and improve the yield of the desired product.
-
Problem 2: My final product is contaminated with the 4,5-dichloroquinoline isomer.
-
Underlying Cause: The presence of the 4,5-dichloroquinoline isomer is a common impurity, particularly when the synthesis originates from precursors where regioselectivity is not perfectly controlled.[10] The separation of these isomers can be challenging due to their similar physical properties.
-
Solution & Scientific Rationale:
-
pH Controlled Workup: For syntheses involving 4,7-dichloroquinoline as a key intermediate, controlling the pH during the workup is critical for removing isomers.[5] The basicity of the quinoline nitrogen can be exploited to selectively precipitate or extract the desired product.
-
Sublimation Purification: Sublimation is a highly effective technique for separating 4,7-dichloroquinoline from its 4,5-dichloro isomer.[10][11] By carefully controlling temperature and pressure, the target compound can be sublimated and re-deposited in a purer form, leaving less volatile impurities behind. A multi-stage sublimation process can increase the purity to over 99%.[11]
-
Recrystallization: Careful selection of a recrystallization solvent is crucial. Anhydrous ethanol is often used.[10] The goal is to find a solvent in which the desired 4,7-dichloro isomer has significantly lower solubility than the 4,5-dichloro isomer at cooler temperatures, allowing for its selective crystallization.
-
Problem 3: The chlorination of 7-chloro-4-hydroxyquinoline is incomplete or yields impurities.
-
Underlying Cause: The conversion of the 4-hydroxyl group to a chlorine atom requires a potent chlorinating agent. Incomplete reactions can result from deactivated reagents or suboptimal temperatures. Side reactions can occur if the reagent is too harsh or the temperature is too high.
-
Solution & Scientific Rationale:
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[3] Other reagents like trichloromethyl chloroformate in the presence of a catalyst can also be used.[10] The choice depends on the scale and desired reaction conditions.
-
Catalyst Addition: The reaction can be sluggish. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the chlorination reaction.[10] DMF reacts with the chlorinating agent to form a Vilsmeier-Haack type reagent, which is a more potent electrophile.
-
Temperature Control: The reaction should be heated to reflux to ensure it goes to completion, but the temperature must be controlled to prevent the formation of tarry byproducts.[3] Monitoring the reaction by TLC is essential to determine the optimal reaction time.
-
Data Presentation & Key Parameter Optimization
Optimizing your reaction requires a systematic approach. The tables below summarize key variables for critical steps.
Table 1: Comparison of Chlorinating Agents for 4-Hydroxyquinoline Conversion
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in a high-boiling solvent (e.g., DPE)[3] | Cost-effective, widely used, high-yielding. | Corrosive, requires careful handling and quenching. |
| Trichloromethyl Chloroformate | Toluene, 50-100°C, with DMF catalyst[10] | Milder conditions, good for specific substrates. | More expensive, may require longer reaction times. |
| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF | Readily available, gaseous byproducts are easy to remove. | Can lead to charring if not controlled, corrosive. |
Table 2: Optimization of Thermal Cyclization (Gould-Jacobs)
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Solvent | Diphenyl Ether (DPE)[3] | Use high-boiling, thermally stable solvents to ensure the required temperature (250-260°C) is reached and maintained. |
| Temperature | 250-260°C[3] | Increase temperature incrementally if the reaction is slow. Use microwave heating to reduce reaction time and degradation.[5] |
| Reaction Time | 2-4 hours[3] | Monitor by TLC to avoid prolonged heating, which can lead to product degradation and lower yields. |
| Atmosphere | Standard (Air) | Use an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions at high temperatures. |
Visualizations: Workflows and Logic Diagrams
To better illustrate the process and troubleshooting logic, the following diagrams are provided.
Caption: A typical Gould-Jacobs based workflow for this compound synthesis.
Caption: A decision tree for troubleshooting common issues in the synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4,7-Dichloroquinoline via Gould-Jacobs Pathway
This protocol is adapted from established industrial processes and provides a robust method for synthesis.[2][3]
Step A: Synthesis of Ethyl 2-((3-chlorophenyl)amino)methylene-3-oxobutanoate
-
In a round-bottom flask equipped with a condenser and a distillation head, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture to 110-120°C with stirring for 2 hours. Ethanol will distill from the reaction mixture, indicating the progress of the condensation.
-
After 2 hours, cool the mixture. The resulting intermediate can be used directly in the next step without purification.
Step B: Thermal Cyclization to Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate
-
In a separate flask, heat a high-boiling solvent such as diphenyl ether to 250°C under a nitrogen atmosphere.
-
Slowly add the crude intermediate from Step A to the hot diphenyl ether with vigorous stirring.
-
Maintain the temperature at 250-255°C for 2 hours. Monitor the reaction completion by TLC.
-
Cool the reaction mixture to below 100°C and dilute with hexane or petroleum ether to precipitate the product.
-
Filter the solid, wash thoroughly with hexane, and dry under vacuum.
Step C: Hydrolysis and Decarboxylation
-
Suspend the crude ester from Step B in a 15% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 3-4 hours until a clear solution is formed, indicating complete saponification.
-
Cool the solution in an ice bath and carefully acidify to pH ~2 with concentrated HCl. The carboxylic acid will precipitate.
-
Filter the solid, wash with water, and dry.
-
For Decarboxylation (if desired before chlorination): The isolated acid can be heated in diphenyl ether at 250°C until gas evolution ceases. However, it is common to proceed directly to chlorination.
Step D: Chlorination to 4,7-Dichloroquinoline
-
CAUTION: Perform in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.
-
To the dried 7-chloro-4-hydroxyquinoline-3-carboxylic acid (or its decarboxylated version), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of DMF (0.1 eq).
-
Heat the mixture to reflux (approx. 110°C) for 4-6 hours. The reaction should become a dark solution.
-
Cool the reaction mixture to room temperature and very slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonia or NaOH solution) until pH 8-9. The product will precipitate.
-
Filter the crude 4,7-dichloroquinoline, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by sublimation as described in the troubleshooting section.
References
- 1. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. iipseries.org [iipseries.org]
- 10. Page loading... [guidechem.com]
- 11. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents [patents.google.com]
Technical Support Center: A Guide to the Purification of 5,7-Dichloroquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5,7-dichloroquinoline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this critical chemical intermediate. The inherent challenges in isolating high-purity this compound stem from its synthesis, which can generate a range of isomeric and process-related impurities. This document provides practical, experience-driven troubleshooting advice and standardized protocols to help you achieve your desired purity specifications with confidence and efficiency.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound in a direct question-and-answer format.
Q1: My isolated this compound is a persistent yellow or brown color, not the expected off-white solid. What is the cause and how can I remove the color?
Probable Causes:
-
Residual Starting Materials or Reagents: The synthesis of quinolines, often via methods like the Skraup synthesis, can involve strongly acidic conditions and oxidizing agents. Precursors like 3,5-dichloroaniline may also impart color.[1]
-
Polymeric Byproducts: High-temperature reactions can lead to the formation of colored, high-molecular-weight byproducts that are difficult to remove.
-
Degradation: Although relatively stable, quinolines can degrade under harsh conditions (e.g., prolonged exposure to strong acid/base or UV light), leading to colored impurities. The related compound 5,7-dichloro-8-hydroxyquinoline is known to be susceptible to degradation.[2]
Solutions & Methodologies:
-
Activated Carbon Treatment: This is the most common method for removing bulk color. The porous structure of activated carbon provides a large surface area for adsorbing large, colored, conjugated impurity molecules.
-
Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or toluene). Add 1-2% w/w of activated carbon. Stir the hot mixture for 15-30 minutes. Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the carbon. Caution: Never add carbon to a solution at or near its boiling point, as this can cause violent bumping.
-
-
Recrystallization with a Selective Solvent: Choose a solvent system where the colored impurities are highly soluble, even in the cold, while the desired product crystallizes out. A solvent screen is highly recommended (see FAQ section).
-
Short-Plug Silica Filtration: If the colored impurities are significantly more polar than this compound, a rapid filtration through a short plug of silica gel can be effective.
-
Protocol: Dissolve the crude material in a minimal amount of a low-polarity solvent (e.g., dichloromethane or toluene). Pass the solution through a 2-3 inch plug of silica gel in a fritted funnel, eluting with the same solvent. This method is faster than full column chromatography and is effective for removing baseline impurities.
-
Q2: My purity by HPLC is below 99%, and I see a major impurity with a similar retention time and an identical mass spectrum. What is this and how can I separate it?
Probable Cause: This is a classic sign of an isomeric impurity . During the synthesis of substituted quinolines, cyclization can occur at different positions, leading to isomers. For the related and widely studied 4,7-dichloroquinoline, the 4,5-dichloroquinoline isomer is a known and challenging process-related impurity to separate.[3][4] It is highly probable that your synthesis has produced an analogous isomeric byproduct.
Solutions & Methodologies:
-
Fractional Recrystallization: This technique relies on slight differences in solubility between isomers. It requires careful, slow cooling to allow the less soluble, desired isomer to crystallize preferentially, leaving the more soluble isomer in the mother liquor. This process may need to be repeated several times, with purity checks (HPLC, GC) at each stage.
-
Preparative Column Chromatography: While challenging for isomers with similar polarity, it is often the most effective method.
-
Expert Tip: Use a high-performance silica gel with a small particle size for better resolution. Employ a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate or dichloromethane) to maximize separation.
-
-
Sublimation: Sublimation is a powerful, solvent-free technique for separating compounds with different vapor pressures. A Chinese patent details the successful use of multi-stage sublimation to separate the 4,5-isomer from 4,7-dichloroquinoline, achieving purity levels >99%.[5] This method is highly applicable for separating stubborn isomers if your facility is equipped for it.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Probable Causes:
-
High Impurity Load: Impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" that lowers the melting point.
-
Solvent Mismatch: The boiling point of your chosen solvent may be higher than the melting point of your impure compound.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation, where the compound separates as a liquid phase (oil) instead of an ordered solid.
Solutions & Methodologies:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add slightly more solvent (10-20% volume increase) to reduce the concentration.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator. Avoid placing a hot flask directly into an ice bath.
-
Scratch/Seed: Use a glass rod to scratch the inside of the flask at the solvent line to create nucleation sites. Alternatively, add a tiny crystal of pure this compound (a "seed crystal") to induce crystallization.
-
Change Solvent System: If oiling persists, switch to a lower-boiling point solvent or a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like dichloromethane) and slowly add a poor solvent (like hexanes) until the solution becomes faintly cloudy (turbid), then heat to clarify and cool slowly.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of this compound?
The principle of "like dissolves like" is a good starting point. This compound is a moderately polar aromatic compound. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
| Solvent/System | Polarity | Rationale & Comments |
| Ethanol/Water | Polar Protic | Dissolve in hot ethanol, then add hot water dropwise until turbidity appears. Reheat to clarify and cool slowly. A classic choice for moderately polar compounds. |
| Acetone/Hexanes | Polar Aprotic / Non-polar | Dissolve in a minimal amount of warm acetone (good solvent) and slowly add hexanes (anti-solvent) until cloudy.[6] |
| Ethyl Acetate/Hexanes | Mid-Polarity / Non-polar | Similar to the acetone/hexanes system, this is a very versatile and commonly successful combination for a wide range of organic solids.[6] |
| Toluene | Aromatic | Good for dissolving aromatic compounds. May require slow cooling and a large temperature differential to achieve good crystal formation. |
| Chloroform | Halogenated | The related 4,7-dichloroquinoline shows good solubility in chloroform, suggesting it could be a viable solvent, possibly in a system with an anti-solvent like hexanes.[7] |
Q2: How can I confirm the identity and purity of my final product?
A combination of techniques is essential for a complete and trustworthy characterization.
-
Identity Confirmation:
-
NMR Spectroscopy (¹H, ¹³C): This is the definitive method for structural confirmation. The proton and carbon spectra will provide a unique fingerprint of the 5,7-dichloro substitution pattern.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight (198.05 g/mol ) and isotopic pattern characteristic of a molecule containing two chlorine atoms.[9][10]
-
-
Purity Assessment:
-
HPLC with UV/PDA Detection: The gold standard for quantitative purity analysis. A C18 column with a mobile phase of acetonitrile and acidified water is a common starting point for related compounds.[2][11] A purity result should be reported as "% area by HPLC".
-
Gas Chromatography (GC-MS/FID): An excellent alternative, especially for detecting volatile impurities.[3]
-
Melting Point: A sharp melting range (e.g., within 1-2 °C) is a good indicator of high purity. The related 5,7-dichloro-8-hydroxyquinoline melts at 178-180 °C.
-
Q3: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored under controlled conditions.
-
Container: Use a tightly sealed, airtight container (e.g., amber glass bottle) to protect from moisture and air.
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
-
Conditions: Store in a cool, dry, and dark place. Avoid exposure to direct sunlight or UV sources.[1]
-
Chemical Compatibility: Store away from strong oxidizing agents, strong acids, and strong bases.[1]
Section 3: Standardized Experimental Protocols
Protocol 1: Step-by-Step Recrystallization from an Ethanol/Water System
This protocol provides a robust method for purifying this compound, assuming it displays suitable solubility characteristics in this system.
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a stir bar. Add 10 mL of ethanol and heat the mixture gently on a hotplate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities (dust, etc.), perform a hot filtration. Place a small piece of fluted filter paper in a short-stemmed funnel and pre-heat the funnel and a clean receiving flask with hot solvent vapor before filtering the solution.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with continuous stirring. Continue adding water until the solution becomes persistently cloudy (turbid).
-
Re-solubilization: Add 1-2 drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for forming large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold 50:50 ethanol/water solution to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product using HPLC and melting point analysis to confirm purity.
Protocol 2: Step-by-Step Flash Column Chromatography
This protocol is designed to separate this compound from impurities with different polarities.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Hexane/Ethyl Acetate) that gives the this compound spot an Rf value of approximately 0.25-0.35. The impurities should be well-separated from the main spot.
-
Column Packing: Pack a glass chromatography column with silica gel using the selected solvent system (the "mobile phase"). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel (~1-2 g) by evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using air or nitrogen) to begin eluting the compounds.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combining & Evaporation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator.
-
Drying & Analysis: Dry the resulting solid under high vacuum to remove all solvent traces. Confirm purity by HPLC.
Section 4: Visual Workflows
Diagram 1: Decision Tree for Purification Method Selection
This diagram helps researchers choose the most appropriate purification strategy based on the nature of the impurities present.
Caption: A workflow for selecting the right purification method.
Diagram 2: Recrystallization Workflow with Troubleshooting
This diagram illustrates the standard recrystallization process and common troubleshooting loops.
Caption: A process map for recrystallization including key checkpoints.
Section 5: References
-
Vertex AI Search Result[12] : 5,7-Dichloro-8-hydroxyquinoline | Solubility of Things. Provides solubility characteristics for a closely related compound.
-
Vertex AI Search Result[8] : 5,7-Dichloro-8-hydroxyquinoline(773-76-2) 1H NMR spectrum - ChemicalBook. Provides access to analytical data for a related compound.
-
Vertex AI Search Result[13] : 5,7-Dichloro-8-hydroxyquinoline CAS#: 773-76-2 - ChemicalBook. Provides solubility information for a related compound.
-
Vertex AI Search Result : 5,7-Dichloro-8-quinolinol 99 773-76-2 - Sigma-Aldrich. Provides physical properties (melting point) for a related compound.
-
Vertex AI Search Result[9] : 4964-77-6, this compound Formula - ECHEMI. Provides chemical formula and molecular weight.
-
Vertex AI Search Result[14] : 4,7-Dichloroquinoline 97 86-98-6 - Sigma-Aldrich. Provides physical properties for an isomeric compound.
-
Vertex AI Search Result[15] : 4,7-Dichloroquinoline - Naarini Molbio Pharma. Provides solubility data for an isomeric compound.
-
Vertex AI Search Result[16] : 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum - ChemicalBook. Provides access to analytical data for an isomer.
-
Vertex AI Search Result[1] : this compound | CAS#:4964-77-6 | Chemsrc. Provides safety and handling information, including materials to avoid.
-
Vertex AI Search Result[2] : Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming - PubMed. Describes stability studies and analytical methods for a related compound.
-
Vertex AI Search Result[11] : 5,7-Dichloro-8-hydroxy-2-methylquinoline - SIELC Technologies. Describes HPLC analytical methods for a related compound.
-
Vertex AI Search Result[7] : 4,7-Dichloroquinoline = 99 86-98-6 - Sigma-Aldrich. Provides solubility data for an isomer.
-
Vertex AI Search Result[17] : 4,7-Dichloroquinoline CAS 86-98-6 - Home Sunshine Pharma. Provides physical properties for an isomer.
-
Vertex AI Search Result[3] : Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - American Chemical Society. Details the formation of isomeric impurities in the synthesis of 4,7-dichloroquinoline.
-
Vertex AI Search Result[18] : US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents. Describes a synthesis that requires recrystallization for high purity.
-
Vertex AI Search Result[19] : The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol - ResearchGate. Describes HPLC methods for a related compound.
-
Vertex AI Search Result[20] : (PDF) Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC - ResearchGate. Describes TLC methods for related compounds.
-
Vertex AI Search Result[21] : 4,7-Dichloroquinoline - PMC - NIH. Describes a recrystallization procedure for an isomer.
-
Vertex AI Search Result[22] : 5,7-Dichloro-8-hydroxy-2-methylquinoline (98%) - Amerigo Scientific.
-
Vertex AI Search Result[23] : 4,7-dichloroquinoline - Organic Syntheses Procedure. Provides detailed synthetic and purification procedures for an isomer.
-
Vertex AI Search Result : Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. Describes flash column chromatography for a related derivative.
-
Vertex AI Search Result[24] : 5,7-Dichloro-8-hydroxyquinoline | 773-76-2 - ChemicalBook. Suggests a recrystallization solvent for a related compound.
-
Vertex AI Search Result[25] : 4,7-Dichloroquinoline - SIELC Technologies. Describes HPLC methods for an isomer.
-
Vertex AI Search Result[6] : Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Provides general guidance and common solvent systems for recrystallization.
-
Vertex AI Search Result[4] : How to Prepare 4,7-Dichloroquinoline and Its Applications - FAQ - Guidechem. Mentions isomeric impurities and a sublimation purification method for an isomer.
-
Vertex AI Search Result[10] : this compound | C9H5Cl2N | CID 21766648 - PubChem. Provides comprehensive chemical and physical property data.
-
Vertex AI Search Result[26] : 4,7-Dichloroquinoline | C9H5Cl2N | MD Topology | NMR | X-Ray.
-
Vertex AI Search Result[27] : Understanding 5,7-Dichloro-8-hydroxyquinoline: A Cornerstone in Pharmaceutical Intermediate Synthesis - NINGBO INNO PHARMCHEM CO.,LTD..
-
Vertex AI Search Result[28] : Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Semantic Scholar.
-
Vertex AI Search Result[29] : Synthesis and antimicrobial activity of this compound-8-thiol and its derivatives.
-
Vertex AI Search Result[5] : CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents. Describes a sublimation method for purifying an isomer from its own isomer.
-
Vertex AI Search Result[30] : 4,7-Dichloroquinoline:synthesis method and its application research - ChemicalBook.
-
Vertex AI Search Result[31] : An In-Depth Technical Guide to the Physicochemical Properties of 5,7-dichloroquinolin-8-ol - Benchchem.
-
Vertex AI Search Result[32] : CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents. Describes purification of an isomer by recrystallization from ethanol.
-
Vertex AI Search Result[33] : CAS 86-98-6 Chloroquine Related Compound A Impurity - Anant Pharmaceuticals Pvt. Ltd..
References
- 1. This compound | CAS#:4964-77-6 | Chemsrc [chemsrc.com]
- 2. Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [guidechem.com]
- 5. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. 4,7-Dichloroquinoline = 99 86-98-6 [sigmaaldrich.com]
- 8. 5,7-Dichloro-8-hydroxyquinoline(773-76-2) 1H NMR spectrum [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. This compound | C9H5Cl2N | CID 21766648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5,7-Dichloro-8-hydroxy-2-methylquinoline | SIELC Technologies [sielc.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. 5,7-Dichloro-8-hydroxyquinoline CAS#: 773-76-2 [m.chemicalbook.com]
- 14. 4,7-Dichloroquinoline 97 86-98-6 [sigmaaldrich.com]
- 15. Naarini Molbio Pharma [naarini.com]
- 16. 4,7-Dichloroquinoline(86-98-6) 1H NMR [m.chemicalbook.com]
- 17. 4,7-Dichloroquinoline CAS 86-98-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 18. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 5,7-Dichloro-8-hydroxy-2-methylquinoline (98%) - Amerigo Scientific [amerigoscientific.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. 5,7-Dichloro-8-hydroxyquinoline | 773-76-2 [chemicalbook.com]
- 25. 4,7-Dichloroquinoline | SIELC Technologies [sielc.com]
- 26. 4,7-Dichloroquinoline | C9H5Cl2N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 27. nbinno.com [nbinno.com]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 31. benchchem.com [benchchem.com]
- 32. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 33. CAS 86-98-6 Chloroquine Related Compound A Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
Technical Support Center: 5,7-Dichloroquinoline Synthesis
<_ _>
Welcome to the technical support center for the synthesis of 5,7-dichloroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your synthesis, identify byproducts, and ensure the highest purity of your final product.
Overview of this compound Synthesis
This compound is a crucial building block in the synthesis of various pharmaceuticals. While several synthetic routes exist, they often present challenges related to byproduct formation, which can complicate purification and reduce overall yield. Understanding the reaction mechanisms and potential side reactions is paramount to successful synthesis.
The most common synthetic approaches are variations of classic quinoline syntheses, such as the Combes or Skup syntheses, adapted for chlorinated precursors.[1] These reactions, while effective, are susceptible to the formation of isomeric and over-chlorinated byproducts.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: My TLC analysis shows multiple spots close to the product spot. What are these likely to be, and how can I confirm their identity?
A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a common observation and often indicates the formation of isomeric byproducts or related impurities.
Causality: In the context of this compound synthesis, these spots are frequently other dichlorinated quinoline isomers (e.g., 5,6-dichloroquinoline, 7,8-dichloroquinoline) or potentially starting materials if the reaction is incomplete. The formation of these isomers is often dictated by the directing effects of the substituents on the aniline precursor during the cyclization step.[2]
Identification Workflow:
-
Co-spotting: If you have access to analytical standards of potential isomers, co-spotting them on the same TLC plate as your reaction mixture can provide a preliminary identification.
-
Preparative TLC/Column Chromatography: Isolate the individual spots using preparative TLC or column chromatography.[3]
-
Spectroscopic Analysis: Subject the isolated compounds to spectroscopic analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers. The substitution pattern on the quinoline ring will result in unique chemical shifts and coupling patterns for the aromatic protons.[4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the byproducts, verifying that they are indeed isomers of your target compound.[6]
-
Q2: I'm observing a low yield of my desired this compound product. What are the common causes and how can I optimize the reaction?
A2: Low yields can stem from a variety of factors, from incomplete reactions to competing side reactions that consume starting materials.
Common Causes & Optimization Strategies:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or catalyst deactivation. | Monitor the reaction progress using TLC or HPLC.[7] Consider extending the reaction time or moderately increasing the temperature. Ensure your catalyst is active and used in the correct stoichiometric amount. |
| Side Reactions | Polymerization of reactants or intermediates, especially under harsh acidic conditions, can lead to the formation of insoluble tars and reduce the yield of the desired product.[8] | Modify the reaction conditions by using milder acids or a different solvent system. Slow, controlled addition of reagents can also minimize polymerization. |
| Suboptimal Reagent Purity | Impurities in starting materials can introduce contaminants that interfere with the reaction or lead to the formation of unexpected byproducts. | Ensure the purity of all starting materials and solvents. Recrystallize or distill reagents if necessary. |
| Mechanical Losses | Product loss during workup and purification steps is a common contributor to low overall yield. | Optimize your extraction and purification protocols. For instance, ensure the pH is carefully controlled during aqueous extractions to prevent loss of the basic quinoline product. |
Q3: My final product shows evidence of mono-chlorinated or tri-chlorinated quinoline species in the mass spectrum. How can I prevent their formation?
A3: The presence of under- or over-chlorinated species points to issues with the chlorination step of your synthesis or the purity of your starting materials.
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. An excess can lead to over-chlorination, while an insufficient amount will result in incomplete chlorination.
-
Reaction Conditions: The temperature and reaction time of the chlorination step are critical. Lower temperatures and shorter reaction times may be necessary to prevent excessive chlorination.
-
Starting Material Purity: If your synthesis starts from a pre-chlorinated aniline, ensure its isomeric purity. Contamination with mono- or di-chlorinated anilines will inevitably lead to a mixture of chlorinated quinoline products.
-
Purification: While prevention is ideal, careful purification by column chromatography or recrystallization can often separate the desired this compound from its under- and over-chlorinated counterparts.[9]
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis of Potential Byproducts
-
Isolate the byproduct of interest using preparative TLC or column chromatography.
-
Ensure the isolated sample is free of residual solvents by drying under high vacuum.
-
Accurately weigh 5-10 mg of the purified byproduct.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to fully elucidate the structure.
Protocol 2: HPLC-MS Method for Isomer Separation
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an excellent technique for separating and identifying isomeric byproducts.[6][10]
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with acetonitrile and water, often with a modifier like formic acid or ammonium acetate, can effectively separate quinoline isomers.[11]
-
Detection: Use a diode array detector (DAD) to observe the UV absorbance of the quinoline ring system and a mass spectrometer to determine the mass-to-charge ratio of the eluting peaks.
-
Optimization: The pH of the mobile phase can be a critical parameter for achieving good separation of basic compounds like quinolines.[12]
Visualizing Reaction Pathways
Diagram 1: Generalized Combes Synthesis for Substituted Quinolines
Caption: A simplified workflow of the Combes quinoline synthesis, highlighting the key steps of enamine formation and subsequent acid-catalyzed cyclization.
Diagram 2: Troubleshooting Logic for Byproduct Identification
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. benchchem.com [benchchem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 5,7-Dichloroquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5,7-dichloroquinoline. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of this reaction and improve your yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered in the laboratory.
Introduction to this compound Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals. Its preparation can be approached through several classic named reactions, each with its own set of advantages and challenges. The most common strategies involve the cyclization of a substituted aniline, typically 3,5-dichloroaniline, with a three-carbon synthon. This guide will focus on troubleshooting the most prevalent synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of this compound.
General Issues
Q1: My reaction yield is consistently low, or I'm not getting any product. What are the primary factors to investigate?
A1: Low or no yield in quinoline synthesis can often be traced back to a few critical parameters:
-
Purity of Starting Materials: Ensure your 3,5-dichloroaniline and other reagents are of high purity. Impurities can interfere with the reaction mechanism. 3,5-dichloroaniline itself can be synthesized by the hydrogenation of 3,5-dichloronitrobenzene.[1]
-
Reaction Temperature: Many quinoline syntheses require high temperatures for the cyclization step.[2][3][4] Insufficient heat will lead to an incomplete reaction. Conversely, excessive temperatures can cause decomposition of reactants and products. A thorough temperature optimization study is often necessary.[2]
-
Catalyst Selection and Concentration: The choice and amount of acid catalyst are crucial. For reactions like the Combes synthesis, polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (to form a polyphosphoric ester) can be more effective than sulfuric acid.[5][6]
-
Anhydrous Conditions: Many of the reagents, especially strong acids and intermediates, are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent side reactions.
Q2: I'm observing the formation of a significant amount of tarry byproducts. How can I minimize this?
A2: Tar formation is a common problem in acid-catalyzed reactions at high temperatures, particularly in the Skraup synthesis.[7] Here’s how to mitigate it:
-
Moderating Agents: In a Skraup-type synthesis, the reaction is notoriously exothermic.[8] The use of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is essential to control the reaction's vigor and reduce charring.[7] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[7]
-
Controlled Reagent Addition: Add the strong acid (e.g., sulfuric acid) slowly and with efficient cooling and stirring. This helps to dissipate heat and prevent localized hotspots that can lead to polymerization.
-
Temperature Control: Gently heat the reaction to initiate it, and then carefully manage the exothermic phase. Overheating is a primary cause of tar formation.
Specific Synthetic Routes
Q3: I am attempting a Skraup synthesis with 3,5-dichloroaniline. What are the expected challenges and how can I overcome them?
A3: The Skraup synthesis involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[8][9][10]
-
Violent Reaction: As mentioned, the Skraup reaction can be extremely exothermic.[7][8] For 3,5-dichloroaniline, the presence of two electron-withdrawing chloro groups can make the aniline less reactive, potentially requiring more forcing conditions, which can increase the risk of a runaway reaction.
-
Oxidizing Agent: Nitrobenzene is a common oxidizing agent, but arsenic acid can also be used and may result in a less violent reaction.[8]
-
Work-up and Purification: The crude product is often mixed with tar. Steam distillation is a common and effective method to separate the volatile this compound from non-volatile tars.
Q4: I am using the Gould-Jacobs reaction to synthesize a 4-hydroxyquinoline precursor to this compound. My cyclization step is inefficient. What can I do?
A4: The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[3][4][12][13]
-
Inefficient Cyclization: The high-temperature intramolecular cyclization is often the rate-limiting step.[2][4]
-
Solution: Increase the reaction temperature. This can be achieved by using a high-boiling solvent like diphenyl ether or Dowtherm A.[3][4][14] Microwave-assisted heating can also be very effective, significantly reducing reaction times and often improving yields.[3] A thorough time-temperature study is recommended to find the optimal conditions that maximize yield while minimizing degradation.[2]
-
-
Subsequent Chlorination: To obtain this compound from the 4-hydroxyquinoline intermediate, a chlorination step using reagents like phosphorus oxychloride (POCl₃) is necessary.[15]
Q5: I am trying the Combes synthesis with 3,5-dichloroaniline and a β-diketone. What factors influence the yield?
A5: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[6]
-
Catalyst: The choice of acid catalyst is critical. While sulfuric acid is common, polyphosphoric acid (PPA) or polyphosphoric esters (PPE) can act as more effective dehydrating and cyclizing agents.[5][6]
-
Steric Hindrance: The rate-determining step is the electrophilic aromatic annulation.[6] The steric bulk of substituents on both the aniline and the β-diketone can significantly impact the reaction rate.
-
Regioselectivity: If an unsymmetrical β-diketone is used, a mixture of regioisomers can be formed. The regiochemical outcome can be influenced by the reaction conditions and the electronic properties of the aniline.
Process Optimization and Data
Optimizing reaction conditions is key to improving the yield of this compound. Below is a table summarizing key parameters for common quinoline syntheses that can be adapted for this compound.
| Reaction | Key Parameters | Typical Conditions | Troubleshooting Focus |
| Skraup Synthesis | Temperature, Moderator, Oxidizing Agent | 130-160°C, FeSO₄, Nitrobenzene | Control of exotherm, minimizing tar formation |
| Gould-Jacobs Reaction | Cyclization Temperature, Solvent | 250-300°C, Diphenyl ether or microwave | Driving the cyclization to completion |
| Combes Synthesis | Catalyst, Temperature | H₂SO₄ or PPA, 100-150°C | Catalyst efficiency, steric effects |
Experimental Protocols
Protocol 1: Modified Skraup Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
Charging Reactants: To the flask, add 3,5-dichloroaniline and ferrous sulfate heptahydrate.
-
Glycerol Addition: Add glycerol to the mixture and begin stirring.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid through the dropping funnel with vigorous stirring and cooling in an ice bath to control the initial exotherm.
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed. If the reaction becomes too vigorous, cool the flask.
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water. Make the solution strongly alkaline with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.
-
Purification: The crude this compound can be purified by steam distillation to separate it from tarry byproducts. The distillate can then be extracted with an organic solvent, dried, and the solvent removed under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.
Visualizing Reaction Pathways
Gould-Jacobs Reaction Pathway
References
- 1. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 2. ablelab.eu [ablelab.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. iipseries.org [iipseries.org]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 13. Gould-Jacobs Reaction [drugfuture.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 5,7-dichloroquinoline
Welcome to the technical support center for the synthesis of 5,7-dichloroquinoline. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic compound. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing this compound?
A1: The synthesis of the quinoline core can be achieved through several classic named reactions. For this compound, the most relevant starting material is 3,5-dichloroaniline. The two most applicable methods are:
-
The Skraup-Doebner-von Miller Synthesis: This is a robust, one-pot reaction that condenses an aniline (in this case, 3,5-dichloroaniline) with an α,β-unsaturated carbonyl compound.[1] Typically, glycerol is used, which dehydrates in situ with strong acid (like concentrated sulfuric acid) to form acrolein, the required α,β-unsaturated aldehyde.[2][3][4] An oxidizing agent, often nitrobenzene, is required for the final aromatization step.[2][4] While effective, this reaction is notoriously exothermic and can lead to polymerization if not controlled carefully.[4]
-
The Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[2][5][6] For instance, 3,5-dichloroaniline can be reacted with acetylacetone in the presence of a strong acid like sulfuric acid or polyphosphoric acid (PPA) to form a 2,4-dimethyl-5,7-dichloroquinoline derivative.[2][7] The reaction proceeds through an enamine intermediate, followed by cyclization and dehydration.[5][8][9]
Q2: My Skraup reaction is producing a low yield and a significant amount of black, tar-like polymer. What's causing this and how can I prevent it?
A2: This is the most common issue with the Skraup synthesis. The root cause is the highly exothermic and strongly acidic conditions required for the reaction.[4] The dehydration of glycerol to acrolein and the subsequent Michael addition and cyclization steps are vigorous. High localized temperatures can cause the acrolein and other reactive intermediates to polymerize, leading to charring and the formation of insoluble tars.
To mitigate this:
-
Temperature Control: Maintain strict control over the reaction temperature. Use a well-controlled heating mantle and a robust stirring mechanism to ensure even heat distribution. Gradual heating is crucial.
-
Moderating Agent: The use of a moderating agent like ferrous sulfate (FeSO₄) is a classic technique to tame the reaction's vigor.[4]
-
Choice of Acid: While sulfuric acid is traditional, polyphosphoric acid (PPA) can sometimes offer a more controlled reaction, acting as both the acidic catalyst and a solvent.
Q3: I'm observing impurities in my final product with a mass corresponding to mono- or tri-chloroquinoline. How is this possible?
A3: The presence of variably chlorinated quinolines typically points to issues with the starting material or halogen exchange/migration under harsh conditions.
-
Starting Material Purity: The primary suspect is impure 3,5-dichloroaniline. If your starting material is contaminated with mono-chloroaniline or trichloroaniline, these will undergo the same cyclization reaction to produce the corresponding quinoline impurities. Always verify the purity of your starting aniline by NMR or GC-MS before starting.
-
Reaction Conditions: While less common, extremely harsh acidic conditions and high temperatures could potentially promote side reactions, although starting material impurity is a more frequent cause.
Q4: How can I effectively purify my crude this compound product?
A4: Purification can be challenging, especially if significant tarring has occurred. A multi-step approach is often necessary:
-
Acid-Base Extraction: After the reaction, quench the mixture carefully into ice water and neutralize with a base (e.g., NaOH or NH₄OH) to a pH of ~8-9. The basic quinoline product will be a free base. Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate. This will leave behind many inorganic salts and some polar tars.
-
Filtration: If significant solid polymer is present, filtering the neutralized aqueous mixture before extraction can be beneficial. A plug of celite can aid this filtration.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities and residual colored tars. Use silica gel with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Recrystallization: After chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can provide the final, highly pure product.
Troubleshooting Guide: Side Reaction Pathways
This section provides a deeper dive into specific problems, their chemical origins, and actionable solutions.
Problem 1: Low Yield due to Incomplete Cyclization
-
Symptom: Your TLC or NMR of the crude product shows a significant amount of an intermediate, likely the Schiff base or enamine, that has not cyclized.
-
Causality: The cyclization step in both the Combes and Skraup syntheses is a Friedel-Crafts-type electrophilic aromatic substitution, which is the rate-determining step.[5] This step requires a sufficiently strong acid to protonate the intermediate and a high enough temperature to overcome the activation energy.
-
Insufficient Acid Strength/Concentration: If the acid catalyst is too weak or has been consumed by side reactions, the cyclization will stall.
-
Low Temperature: The reaction may not have been heated sufficiently or for long enough to drive the cyclization to completion.
-
-
Solutions & Protocols:
-
Verify Acid Quality: Use fresh, concentrated sulfuric acid (98%) or high-quality PPA.
-
Optimize Temperature & Time: As shown in the table below, increasing the reaction temperature can improve cyclization, but must be balanced against the risk of polymerization. Monitor the reaction by TLC until the intermediate spot disappears.
-
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome |
| Catalyst | 85% H₂SO₄ | 98% H₂SO₄ or PPA | Stronger acid promotes electrophilic cyclization. |
| Temperature | 110 °C | 130-140 °C | Increased rate of cyclization. |
| Reaction Time | 2 hours | 4-6 hours (TLC Monitored) | Drives reaction to completion. |
Problem 2: Formation of Regioisomers (Primarily in Combes Synthesis)
-
Symptom: When using an unsymmetrical β-diketone in a Combes-type synthesis, you isolate two different quinoline products.
-
Causality: The cyclization of the enamine intermediate can occur on either side of the nitrogen, leading to different regioisomers. The outcome is governed by a combination of steric and electronic effects of the substituents on both the aniline and the diketone.[5] For 3,5-dichloroaniline, the two chlorine atoms are strongly deactivating and ortho-, para-directing. The cyclization will be directed by these electronic effects and the steric hindrance from the diketone's substituents.
-
Solutions & Protocols:
-
Strategic Choice of Diketone: Using a symmetrical β-diketone like acetylacetone (2,4-pentanedione) will prevent this issue entirely, leading to a single 2,4-dimethyl substituted quinoline product.
-
Catalyst Influence: Some studies suggest that the choice of acid catalyst can influence regioselectivity. PPA may offer different selectivity compared to sulfuric acid due to its viscosity and coordinating properties.[5] Experimenting with different catalysts may favor one isomer.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues in this compound synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
Detailed Experimental Protocol: Skraup Synthesis
This protocol is a representative procedure and should be adapted based on laboratory safety standards and preliminary optimization experiments.
Materials:
-
3,5-dichloroaniline (1.0 eq)
-
Glycerol (3.0 eq)
-
Concentrated Sulfuric Acid (98%, ~2.5 eq by weight to aniline)
-
Nitrobenzene (0.5 eq)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.1 eq)
-
Ice, Sodium Hydroxide (NaOH) solution, Dichloromethane (DCM)
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the 3,5-dichloroaniline, nitrobenzene, and ferrous sulfate heptahydrate.
-
Reagent Addition: Begin vigorous stirring. Slowly and carefully add the concentrated sulfuric acid through the dropping funnel. The mixture will heat up; use an ice bath to maintain the temperature below 100 °C during the addition.
-
Glycerol Addition: Once the sulfuric acid has been added, begin adding the glycerol dropwise. The rate of addition should be controlled to maintain a steady reflux. The reaction is highly exothermic.
-
Heating: After the addition is complete, heat the mixture to 130-140 °C and maintain this temperature for 4-5 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:EtOAc).
-
Quenching: Allow the reaction to cool to below 100 °C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with good stirring.
-
Neutralization & Extraction: Once the mixture is homogenous, slowly add a concentrated NaOH solution until the pH is ~9. Be cautious as this is an exothermic neutralization. Transfer the mixture to a separatory funnel and extract three times with DCM.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude brown oil/solid by silica gel column chromatography.
Visualizing the Skraup Reaction Pathway and Side Reactions
This diagram illustrates the main reaction pathway and highlights where polymerization, a key side reaction, originates.
Caption: Key steps in the Skraup synthesis and the origin of polymerization.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: 5,7-Dichloroquinoline Functionalization
Welcome to the technical support center for 5,7-dichloroquinoline functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile scaffold. Here, we address common experimental pitfalls in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
Troubleshooting Guide & FAQs
This section is structured to help you rapidly diagnose and solve issues encountered during the chemical modification of this compound.
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom on this compound is more reactive, and why?
A1: The relative reactivity of the chlorine atoms at the C5 and C7 positions is highly dependent on the reaction type.
-
For Nucleophilic Aromatic Substitution (SNAr): Generally, the C7 position is less reactive than positions activated by the quinoline nitrogen (C2 and C4). Between C5 and C7, the outcome can be influenced by subtle electronic and steric factors, often requiring specific conditions to achieve selectivity.
-
For Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki or Buchwald-Hartwig amination, the C7 position is often more reactive towards oxidative addition with a Pd(0) catalyst. This is attributed to the C5 position being more sterically hindered by the adjacent fused ring (a "peri" interaction). However, selectivity is not always absolute and depends heavily on the chosen catalyst, ligand, and reaction conditions.
Q2: Why is my this compound starting material poorly soluble?
A2: this compound is a planar, relatively nonpolar aromatic compound, which can lead to poor solubility in many common organic solvents, especially at room temperature. Its limited solubility can hinder reaction kinetics. To address this, consider using higher boiling point polar aprotic solvents such as DMF, DMSO, or 1,4-dioxane, often with heating to achieve a homogeneous solution.[1] For reactions sensitive to these solvents, toluene or xylenes at elevated temperatures are viable alternatives.
Troubleshooting Common Reactions
Q3: My Suzuki coupling reaction with this compound is giving low to no yield of the desired product. What are the likely causes?
A3: Low yields in Suzuki couplings with this substrate are a frequent issue. The flowchart below outlines a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for failed Suzuki couplings.
Key Considerations:
-
Catalyst and Ligand: The activation of C-Cl bonds is more challenging than C-Br or C-I bonds and requires a robust catalytic system.[2] Electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands) are often necessary to promote the oxidative addition step.[3][4]
-
Base Selection: The base plays a critical role in the transmetalation step.[5] While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging substrates.[1]
-
Solvent and Temperature: A solvent system like 1,4-dioxane/water or toluene/water at temperatures between 80-110 °C is a good starting point.[5] Poor solubility of the starting material can be addressed with higher temperatures or using solvents like DMF.[1]
Q4: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (loss of chlorine). How can I prevent this side reaction?
A4: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced to an arene instead of being aminated.[6][7] This occurs when β-hydride elimination from the palladium-amido complex competes with reductive elimination.[7][8]
Solutions:
-
Ligand Choice: Use ligands that promote rapid reductive elimination. Bidentate ligands with a large natural bite angle, such as Xantphos, or certain bulky monophosphine ligands can favor the desired C-N bond formation over β-hydride elimination.
-
Base Selection: Use a non-nucleophilic, moderately strong base. While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider screening weaker bases like K₃PO₄ or Cs₂CO₃.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can increase the rate of hydrodehalogenation.[6]
-
Amine Substrate: This side reaction is more common with primary amines that have β-hydrogens. If your substrate allows, using a secondary amine or an amine without β-hydrogens can circumvent the issue.
| Parameter | Recommendation for Suzuki | Recommendation for Buchwald-Hartwig |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Xantphos, Josiphos, BrettPhos |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOtBu, LiHMDS, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF (often with H₂O) | Toluene, Dioxane (anhydrous) |
| Temperature | 80 - 120 °C | 80 - 110 °C |
| Table 1: Recommended Starting Conditions for Cross-Coupling Reactions. |
Q5: My SNAr reaction with an amine nucleophile is sluggish and gives a poor yield, even at high temperatures. What can I do?
A5: SNAr reactions on the benzene portion of the quinoline ring are inherently less facile than at the C2 or C4 positions because they are less activated by the heterocyclic nitrogen.
Caption: SNAr reactivity profile of chloroquinolines.
Troubleshooting Steps:
-
Increase Nucleophile Strength: A more basic or more polarizable nucleophile will increase the reaction rate. For example, if an alcohol is failing, its corresponding alkoxide (generated with NaH or K₂CO₃) will be much more reactive.
-
Solvent Choice: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating the cationic portion of the Meisenheimer complex intermediate, stabilizing it and lowering the activation energy.[9]
-
Microwave Irradiation: Microwave-assisted heating can dramatically reduce reaction times and improve yields for sluggish SNAr reactions by efficiently overcoming the activation energy barrier.[10]
-
Phase-Transfer Catalysis: For reactions involving an ionic nucleophile and an organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the nucleophile into the organic phase, accelerating the reaction.
Q6: My final product is an oil that is difficult to purify by column chromatography and resists crystallization. What are my options?
A6: This is a common challenge with quinoline derivatives, which are often basic and can interact strongly with silica gel, leading to streaking and decomposition.[11]
Purification Strategies:
-
Acid Wash/Base Extraction: Utilize the basicity of the quinoline nitrogen. Dissolve your crude product in a solvent like ethyl acetate or dichloromethane and wash with dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer as a salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your purified product back into an organic solvent.
-
Salt Formation for Crystallization: If the freebase is an oil, converting it to a salt can induce crystallization.[12] Dissolve the purified oil in a solvent like ether, isopropanol, or ethanol and add a solution of HCl (e.g., 2M in ether) or picric acid.[13] The resulting crystalline salt can be collected by filtration.[12][13]
-
Modified Chromatography: If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, like triethylamine (~1%), to prevent streaking. Alternatively, using neutral or basic alumina as the stationary phase can be effective.
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling at C7
This protocol provides a robust starting point for the selective functionalization of the C7 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (Spherical-phos) (5.5 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to achieve a solvent ratio of approximately 5:1 (dioxane:water). The final concentration should be around 0.1 M with respect to the this compound.
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: After the reaction is complete (as judged by the consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 5-chloro-7-arylquinoline product.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. reddit.com [reddit.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of 5,7-Dichloroquinoline
Welcome to the Technical Support Center for the purification of 5,7-dichloroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: My synthesized this compound is a brownish oil and won't solidify.
-
Question: I've completed the synthesis of this compound, but the crude product is a persistent brown oil. How can I induce solidification and remove the coloration?
-
Answer: The oily nature of your crude product likely indicates the presence of residual solvents or impurities that are depressing the melting point. The brown color is often due to polymeric materials or other colored byproducts from the synthesis.[1]
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all high-boiling solvents used in the reaction (e.g., diphenyl ether) have been thoroughly removed, possibly by vacuum distillation.
-
Trituration: Try triturating the oil with a non-polar solvent in which this compound has poor solubility, such as hexanes or pentane. This can help to wash away more soluble impurities and induce crystallization.
-
Charcoal Treatment: Dissolve the oil in a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) and treat with activated charcoal to adsorb colored impurities.[2] Filter the hot solution through celite to remove the charcoal and then proceed with crystallization.
-
Salt Formation: As quinolines are basic, you can consider forming a salt, such as the hydrochloride salt, which is often a crystalline solid.[3][4] The salt can be purified by recrystallization and then neutralized to regenerate the pure free base.
-
-
Issue 2: After recrystallization, the yield of this compound is very low.
-
Question: I've successfully recrystallized my this compound, but my final yield is below 30%. What could be the cause, and how can I improve it?
-
Answer: A low yield from recrystallization is a common problem and can be attributed to several factors.
-
Troubleshooting Steps:
-
Solvent Choice and Volume: You may be using a solvent in which this compound is too soluble at room temperature, or you may be using an excessive volume of hot solvent.[2] The ideal solvent should dissolve the compound well when hot but poorly when cold.[5]
-
Cooling Process: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize precipitation before filtration.[6]
-
Mother Liquor Recovery: A significant amount of your product may still be in the filtrate (mother liquor). You can attempt to recover this by partially evaporating the solvent and allowing a second crop of crystals to form.[6]
-
Premature Crystallization: If crystals form too rapidly in the hot solution, impurities can be trapped. To remedy this, add a small amount of additional hot solvent to redissolve the solid and allow for slower cooling.[2]
-
-
Issue 3: Purity analysis (TLC/HPLC) shows multiple spots/peaks after purification.
-
Question: I have purified my this compound by recrystallization, but my TLC plate still shows a persistent impurity spot close to the main product spot. How can I remove this?
-
Answer: This is a strong indication of an isomeric impurity, which can be very difficult to remove by simple recrystallization due to similar solubility profiles. A common impurity in the synthesis of dichloroquinolines is a positional isomer.[7]
-
Troubleshooting Steps:
-
Column Chromatography: This is the most effective method for separating isomers. A silica gel column is typically used.[8][9] The choice of eluent is critical and should be optimized using TLC. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate.[10][11]
-
Optimize Recrystallization: While challenging, you can try a systematic screen of different solvent systems for recrystallization. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, might provide better selectivity for the desired isomer.[7]
-
Preparative TLC/HPLC: For small-scale purifications where high purity is essential, preparative thin-layer or high-performance liquid chromatography can be employed.[12]
-
-
Experimental Protocols
Here we provide detailed, step-by-step methodologies for the purification and analysis of this compound.
Protocol 1: Recrystallization of this compound
This protocol is a starting point and may require optimization based on the impurity profile of your material.
-
Solvent Selection: Based on data for the similar 4,7-dichloroquinoline, promising solvent systems include heptane, ethanol, methanol, or a mixed solvent system like ethanol/water.[7]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[6]
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
This method is ideal for removing closely related impurities like positional isomers.[8]
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal eluent should give the this compound a retention factor (Rf) of approximately 0.3.[8] A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as the stationary phase, using the chosen eluent.[13]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel.[10] Carefully load this onto the top of the column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization of Dichloroquinolines
| Solvent/Solvent System | Purity Achieved (for 4,7-dichloroquinoline) | Reference |
| Heptane | 99.5% | [7] |
| Ethanol | 99.5% | [7] |
| Methanol | 99.5% | [7] |
| Ethanol/Water | 90% | [7] |
| Skellysolve B (hexanes) | High | [14] |
Visualization of Workflows
Troubleshooting Crystallization Issues
Caption: Decision workflow for troubleshooting the purification of this compound.
Purification Workflow
Caption: General workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgsyn.org [orgsyn.org]
- 11. organomation.com [organomation.com]
- 12. Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. chromtech.com [chromtech.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Introduction: The Analytical Imperative for 5,7-Dichloroquinoline
An In-Depth Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5,7-Dichloroquinoline
This compound is a halogenated quinoline derivative. As a key intermediate in the synthesis of various pharmaceuticals or a potential process-related impurity, its accurate quantification is paramount to ensuring the quality, safety, and efficacy of final drug products. The presence of such impurities, even in trace amounts, can have significant implications, necessitating the development and validation of a robust and reliable analytical method.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and specificity.[1] However, simply developing an HPLC method is insufficient; a rigorous validation process is required to provide documented evidence that the method is fit for its intended purpose. This guide, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <621>, provides a comprehensive framework for the validation of an HPLC method for this compound.[2][3] We will explore the causality behind experimental choices, present a detailed validation protocol, and compare the HPLC method's performance against alternative analytical techniques.
Caption: Chemical structure of this compound.
The Proposed HPLC Method: Design and Rationale
The development of a successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. This compound is a moderately polar, aromatic compound, making it an ideal candidate for reversed-phase HPLC.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The non-polar C18 stationary phase provides excellent retention for aromatic compounds like this compound. The specified dimensions and particle size offer a good balance between resolution, efficiency, and backpressure. |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) | Acetonitrile is a common organic modifier providing good peak shape. The acidic aqueous phase (pH ~2.5) suppresses the ionization of any residual silanol groups on the silica backbone of the column, minimizing peak tailing and ensuring reproducible retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times. |
| Detection | UV at 245 nm | The quinoline ring system exhibits strong UV absorbance. 245 nm is selected as a wavelength that provides high sensitivity for the analyte while minimizing interference from potential matrix components. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening on the column. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes by controlling the viscosity of the mobile phase and mass transfer kinetics. |
A Framework for Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[4] The following protocol is designed in accordance with ICH Q2(R2) guidelines to establish the performance characteristics of the proposed HPLC method.[5]
Caption: Workflow for HPLC Method Validation based on ICH Q2(R2).
System Suitability
Before initiating any validation experiments, the suitability of the chromatographic system must be verified.[6] This is not a validation parameter itself, but an integral part of the procedure to ensure the system is performing adequately.[3] A standard solution of this compound is injected multiple times (typically n=5 or 6).
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]
Experimental Protocol:
-
Blank Analysis: Inject a sample of the dissolution medium or placebo to ensure no interfering peaks at the retention time of this compound.
-
Forced Degradation: Subject a solution of this compound to stress conditions to produce potential degradation products. This demonstrates that the method can separate the analyte from its degradants.
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 105°C for 24 hours (solid state).
-
Photolytic Stress: UV light (254 nm) for 24 hours.
-
-
Analyze all stressed samples by HPLC with a photodiode array (PDA) detector.
Acceptance Criteria:
-
The peak for this compound should be free from interference from blank components.
-
The method must demonstrate resolution (Rs > 2.0) between the this compound peak and any degradation product peaks.
-
Peak purity analysis (using PDA data) should confirm the spectral homogeneity of the analyte peak in the presence of its degradants.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[8]
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 1 µg/mL to 25 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should confirm a linear relationship.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] It is typically determined through recovery studies.
Experimental Protocol:
-
Prepare a placebo or matrix solution.
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[7]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The %RSD for the repeatability and intermediate precision studies should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
-
The LOQ should be confirmed by analyzing a standard at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[9] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (25 °C and 35 °C).
-
Mobile Phase Composition: ± 2% absolute for the organic component (e.g., 58% and 62% Acetonitrile).
-
Acceptance Criteria:
-
System suitability parameters (tailing factor, theoretical plates) must be met under all varied conditions.
-
The change in retention time and peak area should be minimal, demonstrating the method's reliability.
Performance Data Summary
The following tables summarize hypothetical but realistic data from the validation experiments described above.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 55,120 |
| 5.0 | 276,550 |
| 10.0 | 552,980 |
| 15.0 | 829,450 |
| 20.0 | 1,105,900 |
| 25.0 | 1,382,400 |
| Result | r² = 0.9998 |
Table 2: Accuracy and Precision Results
| Parameter | Level | Result | Acceptance Criteria |
| Accuracy | 80% (8 µg/mL) | 99.5% Recovery | 98.0 - 102.0% |
| 100% (10 µg/mL) | 100.8% Recovery | 98.0 - 102.0% | |
| 120% (12 µg/mL) | 101.2% Recovery | 98.0 - 102.0% | |
| Precision | Repeatability | 0.8% RSD | ≤ 2.0% |
| Intermediate | 1.1% RSD | ≤ 2.0% |
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, it is instructive to compare its performance with other potential techniques.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV (Proposed) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High Specificity: Excellent separation of analyte from impurities and degradants. High Sensitivity: Low LOD and LOQ. Quantitative Accuracy: High degree of accuracy and precision. | Higher initial instrument cost. Requires solvent purchase and disposal. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Suitable for volatile and thermally stable compounds. Can be very sensitive with appropriate detectors (e.g., ECD for halogenated compounds). | This compound has a relatively high boiling point, potentially requiring high inlet temperatures that could cause degradation. Derivatization may be needed, adding complexity.[10] |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte in a solution. | Simple, fast, and inexpensive instrumentation. Good for straightforward quantitative analysis of pure substances. | Low Specificity: Cannot distinguish between the analyte and any absorbing impurities or degradants.[10] Unsuitable for stability-indicating assays or analysis in complex matrices without extensive sample cleanup. |
The comparative analysis clearly demonstrates the superiority of the HPLC method for its intended purpose: the specific and accurate quantification of this compound in a pharmaceutical context, where the presence of impurities and degradants is a critical concern.
Conclusion
This guide has detailed a comprehensive, robust, and reliable reversed-phase HPLC method for the analysis of this compound. The experimental design and validation protocol are firmly rooted in established regulatory guidelines from the ICH and USP.[5][6] The validation data for specificity, linearity, accuracy, precision, and robustness collectively demonstrate that the method is fit-for-purpose. It is capable of producing accurate and reproducible results, making it suitable for quality control, stability testing, and impurity monitoring in a regulated drug development environment. When compared to alternatives like GC and UV-Vis spectrophotometry, the HPLC method offers unparalleled specificity, which is non-negotiable for ensuring pharmaceutical product quality.
References
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. fda.gov [fda.gov]
- 3. dsdpanalytics.com [dsdpanalytics.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. database.ich.org [database.ich.org]
- 6. usp.org [usp.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. scribd.com [scribd.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. researchgate.net [researchgate.net]
A Tale of Two Isomers: Unraveling the Disparate Biological Activities of 5,7-dichloroquinoline and 4,7-dichloroquinoline
A Comparative Guide for Researchers and Drug Development Professionals
In the vast landscape of heterocyclic chemistry, quinoline scaffolds stand out as privileged structures, forming the backbone of numerous therapeutic agents. Among the di-substituted quinolines, the positional isomers 5,7-dichloroquinoline and 4,7-dichloroquinoline present a compelling case study in how subtle structural changes can lead to vastly different biological activities. While 4,7-dichloroquinoline is a celebrated precursor to iconic antimalarial drugs, the biological profile of its 5,7-dichloro counterpart remains comparatively underexplored, with its derivatives showing promise in distinct therapeutic areas. This guide provides an in-depth, objective comparison of the known biological activities of these two isomers, supported by experimental data, to inform and guide future research and drug development endeavors.
The Prominence of 4,7-dichloroquinoline: A Legacy in Antimalarial Therapy and Beyond
The biological significance of 4,7-dichloroquinoline is inextricably linked to the fight against malaria. It serves as a key intermediate in the synthesis of widely used antimalarial drugs, including chloroquine and hydroxychloroquine[1]. The reactivity of the chlorine atom at the 4-position is crucial for its role as a versatile building block in creating a diverse range of derivatives[1].
Antimalarial and Antiviral Activity
The antimalarial action of 4,7-dichloroquinoline and its derivatives is primarily attributed to their ability to interfere with the detoxification of heme in the malaria parasite. This leads to the accumulation of toxic heme, ultimately causing parasite death[2]. Impressively, 4,7-dichloroquinoline itself has demonstrated significant in-vitro antiplasmodial efficacy, with IC50 values of 6.7 nM against chloroquine-sensitive and 8.5 nM against chloroquine-resistant strains of Plasmodium falciparum[3]. In vivo studies in mice infected with P. falciparum have also shown its efficacy[3]. Beyond malaria, 4,7-dichloroquinoline has exhibited significant activity against the dengue virus serotype 2 (DENV-2)[3].
Insecticidal Properties
Adding to its public health relevance, 4,7-dichloroquinoline has shown potent larvicidal and pupicidal properties against the malaria vector Anopheles stephensi and the dengue vector Aedes aegypti[3]. The lethal concentration (LC50) values range from 4.408 µM/mL to 10.669 µM/mL for different larval and pupal stages of these mosquitoes[3].
Anticancer Potential
The anticancer properties of 4,7-dichloroquinoline derivatives have been a subject of considerable research. These compounds are known to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis[4].
This compound: An Isomer with a Focus on Antimicrobial Activity
In stark contrast to its 4,7-dichloro counterpart, the biological activities of the parent this compound molecule are not well-documented in publicly available research. However, its derivatives, particularly those with a hydroxyl or thiol group at the 8-position, have demonstrated notable antimicrobial properties.
Antibacterial and Antifungal Activity of this compound Derivatives
The most well-studied derivative is 5,7-dichloro-8-hydroxyquinoline, which has established antibacterial and antifungal activities[5][6]. This has led to its use in dermatological preparations for treating conditions like dandruff and seborrheic dermatitis[6]. Another derivative, this compound-8-thiol, and its related compounds have also been evaluated for their bacteriostatic actions against various organisms[7]. The antimicrobial activity of these halogenated 8-quinolinols is a key area of their therapeutic potential[7].
Comparative Biological Activity at a Glance
The following table summarizes the key biological activities and available quantitative data for 4,7-dichloroquinoline and the derivatives of this compound.
| Biological Activity | 4,7-dichloroquinoline | This compound & Derivatives |
| Antimalarial | Potent activity against P. falciparum (IC50: 6.7-8.5 nM)[3] | Data not available for the parent compound. |
| Antiviral | Significant activity against Dengue virus (DENV-2)[3] | Data not available. |
| Insecticidal | Larvicidal and pupicidal against A. stephensi and A. aegypti (LC50: 4.408-10.669 µM/mL)[3] | Data not available. |
| Anticancer | Derivatives show cytotoxic effects against various cancer cell lines[4] | Data not available for the parent compound. |
| Antibacterial | - | Derivatives (e.g., 5,7-dichloro-8-hydroxyquinoline) show activity[5][6]. |
| Antifungal | - | Derivatives (e.g., 5,7-dichloro-8-hydroxyquinoline) show activity[5][6]. |
Mechanistic Insights and Structural Considerations
The difference in the position of the chlorine atoms on the quinoline ring profoundly influences the electronic properties and reactivity of the two isomers, leading to their distinct biological profiles.
Mechanism of Action of 4,7-dichloroquinoline in Malaria
The proposed mechanism of action for the antimalarial activity of 4,7-dichloroquinoline and its derivatives is illustrated below.
References
- 1. [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. scielo.br [scielo.br]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
The 5,7-Dichloroquinoline Scaffold: A Privileged Motif in Drug Discovery and a Comparative Guide to its Structure-Activity Relationship
The quinoline core, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous clinically significant therapeutic agents. Among its halogenated derivatives, the 5,7-dichloroquinoline framework has emerged as a particularly versatile and potent pharmacophore, underpinning the development of a diverse array of compounds with significant anticancer, antimicrobial, and antiviral activities. This in-depth technical guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, offering field-proven insights and experimental data to guide researchers and drug development professionals in the rational design of novel, more efficacious therapeutic agents.
The Enduring Significance of the this compound Core
The unique electronic and steric properties conferred by the two chlorine atoms at the 5 and 7 positions of the quinoline ring are central to the biological activities of these derivatives. The electron-withdrawing nature of the chlorine atoms can modulate the pKa of the quinoline nitrogen, influencing its ability to interact with biological targets. Furthermore, these halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The strategic placement of these chlorine atoms also provides a robust and synthetically accessible platform for further chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Comparative Analysis of Biological Activities: A Data-Driven Perspective
The therapeutic potential of this compound derivatives spans a remarkable range of applications. The following sections provide a comparative overview of their anticancer and antimicrobial activities, supported by experimental data from peer-reviewed literature.
Anticancer Activity: Targeting the Proliferative Machinery
Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest.[1]
Table 1: Comparative Anticancer Activity (IC50 values in µM) of this compound Derivatives
| Compound ID/Series | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5,7-dichloro-8-hydroxyquinoline (Cloxyquin) | HeLa | Cervical Cancer | Moderate Activity | [2] |
| S. aureus | Bacteria | MIC50 ≤5.58 | [2] | |
| Morita-Baylis-Hillman Adducts (MBHA) of 7-chloroquinoline | MCF-7 | Breast Cancer | 4.60 | [1] |
| HCT-116 | Colorectal Cancer | Active | [1] | |
| HL-60 | Promyelocytic Leukemia | Active | [1] | |
| NCI-H292 | Lung Cancer | Active | [1] | |
| CA-4 Analogues with Quinoline Scaffold | MCF-7 | Breast Cancer | 0.02 - 0.04 | [3] |
| Quinoline-based dihydrazone derivatives | MCF-7 | Breast Cancer | 7.016 | [4] |
| BGC-823 | Gastric Cancer | 7.01 - 34.32 | [4] | |
| BEL-7402 | Hepatoma | 7.01 - 34.32 | [4] | |
| A549 | Lung Adenocarcinoma | 7.01 - 34.32 | [4] | |
| Chloroquine Analogues (Sulfonamides) | HeLa | Cervical Cancer | 8.9 (as µg/ml) | [5] |
| 7-Chloro-(4-thioalkylquinoline) derivatives | Various | 8 Human Cancer Cell Lines | Lower cytotoxicity for sulfanyl and sulfinyl derivatives compared to sulfonyl N-oxide derivatives | [6] |
Note: The presented data is a selection from various studies and direct comparison should be made with caution due to differing experimental conditions.
Antimicrobial Activity: Combating Pathogenic Microbes
The this compound scaffold is also a cornerstone in the development of potent antimicrobial agents. Derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of this compound Derivatives
| Compound ID/Series | Microbial Strain | MIC (µg/mL) | Reference |
| 5,7-dichloro-8-hydroxyquinoline (Cloxyquin) | M. tuberculosis | 0.062 - 0.25 | [7] |
| Quinolindene-rhodanine conjugates | M. tuberculosis H37Ra (dormant) | 2.2 - 10 | [8] |
| Quinolindene-rhodanine conjugates | M. tuberculosis H37Ra (active) | 1.9 - 6.9 | [8] |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivatives | E. coli ATCC25922 | 2 | [8] |
| S. pyrogens ATCC19615 | 2 | [8] | |
| S. aureus ATCC25923 | 0.031 | [8] | |
| Quinoline-based hydroxyimidazolium hybrids | M. tuberculosis H37Rv | 10 - 20 | [9] |
| S. aureus | 2 - 20 | [9] | |
| C. neoformans | 15.6 | [9] |
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the quinoline ring. A comprehensive analysis of the available data allows for the elucidation of key SAR principles.
References
- 1. scielo.br [scielo.br]
- 2. bepls.com [bepls.com]
- 3. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rephip.unr.edu.ar [rephip.unr.edu.ar]
- 9. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking of 5,7-Dihaloquinoline Analogs as Potent Anticancer Agents
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] Within this class, halogenated quinoline derivatives have garnered significant attention for their potent anticancer properties. This guide provides a comparative analysis of 5,7-dihalo-8-hydroxyquinoline analogs, with a particular focus on 5,7-dichloroquinoline derivatives, as emerging anticancer agents. We will delve into their cytotoxic profiles, explore their mechanisms of action, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in oncology and drug discovery.
Comparative Anticancer Efficacy of 5,7-Dihalo-8-Hydroxyquinoline Metal Complexes
Recent research has highlighted the enhanced anticancer activity of 5,7-dihalo-8-hydroxyquinolines when complexed with metal ions. These complexes often exhibit significantly greater cytotoxicity compared to the free ligands.[2] A comparative analysis of cerium (Ce) and cobalt (Co) complexes with different 5,7-dihalo-8-hydroxyquinoline ligands reveals interesting structure-activity relationships.
| Compound/Complex | Ligand | Cancer Cell Line | IC50 (µM) | Reference |
| [Ce(ClQ)4] (1) | 5,7-dichloro-8-hydroxylquinoline (H-ClQ) | SK-OV-3 | 0.09 | [2] |
| BEL-7404 | 2.21 | [2] | ||
| NCI-H460 | 1.87 | [2] | ||
| HL-7702 (normal) | >10 | [2] | ||
| [Ce(ClIQ)4]·CH2Cl2·0.5H2O (2) | 5-chloro-7-iodo-8-hydroxylquinoline (H-ClIQ) | SK-OV-3 | 0.11 | [2] |
| BEL-7404 | 3.12 | [2] | ||
| NCI-H460 | 2.03 | [2] | ||
| HL-7702 (normal) | >10 | [2] | ||
| [Ce2(BrQ)4(H-BrQ)(H2O)3Cl2]·1.5H2O (3) | 5,7-dibromo-8-hydroxylquinoline (H-BrQ) | SK-OV-3 | 0.23 | [2] |
| BEL-7404 | 5.23 | [2] | ||
| NCI-H460 | 10.21 | [2] | ||
| HL-7702 (normal) | >10 | [2] | ||
| Cisplatin | - | SK-OV-3 | 8.91 | [2] |
| BEL-7404 | 12.31 | [2] | ||
| NCI-H460 | 9.87 | [2] | ||
| [Co(DPPZ)(ClMQ)]Cl (Co7) | 5,7-dichloro-2-methyl-8-quinolinol (H-QL1) | HeLa | 0.0008 (0.80 ± 0.21 nM) | [3] |
| HL-7702 (normal) | >60.0 | [3] | ||
| Cisplatin | - | HeLa | 15.03 ± 1.05 | [3] |
Table 1: Comparative in vitro anticancer activity of 5,7-dihalo-8-hydroxyquinoline metal complexes.
The data clearly indicates that the cerium complexes of 5,7-dihalo-8-hydroxylquinolines exhibit potent cytotoxicity against ovarian (SK-OV-3), liver (BEL-7404), and lung (NCI-H460) cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[2] Notably, these complexes are significantly more potent than the standard chemotherapeutic agent, cisplatin.[2] The complexes also demonstrate a degree of selectivity for cancer cells over normal human liver cells (HL-7702).[2]
Among the cerium complexes, the 5,7-dichloro derivative, [Ce(ClQ)4] , shows the highest potency against the SK-OV-3 cell line (IC50 = 0.09 µM).[2] The nature of the halogen substituents at positions 5 and 7 influences the anticancer activity. While the dichloro and chloro-iodo derivatives show comparable high potency, the dibromo derivative is slightly less active, suggesting that the electronic properties and size of the halogens play a role in the drug-target interactions.
Furthermore, a cobalt(II) complex incorporating 5,7-dichloro-2-methyl-8-quinolinol, [Co(DPPZ)(ClMQ)]Cl , displays exceptionally high cytotoxicity against cervical cancer cells (HeLa) with an IC50 value in the sub-nanomolar range (0.80 nM), making it over 18,000 times more potent than cisplatin in this cell line.[3] This remarkable activity underscores the potential of synergistic effects between the this compound scaffold, the coordinated metal ion, and other ligands in the complex.[3]
Mechanistic Insights into Anticancer Action
The anticancer activity of 5,7-dihaloquinoline analogs is attributed to their ability to induce programmed cell death (apoptosis) and disrupt the cell cycle.
Induction of Apoptosis
Studies on the cerium complexes of 5,7-dihalo-8-hydroxylquinolines have shown that they trigger apoptosis in cancer cells.[2] This is a crucial mechanism for anticancer drugs, as it leads to the controlled elimination of tumor cells. The apoptotic pathway can be visualized as a cascade of events leading to cell death.
Caption: Intrinsic apoptosis pathway induced by this compound analogs.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. The cerium complexes were found to cause cell cycle arrest at the G0/G1 phase.[2] In contrast, the highly potent cobalt complex, [Co(DPPZ)(ClMQ)]Cl , induces arrest at the G2/M phase of the cell cycle.[3] This difference in the specific phase of cell cycle arrest suggests that the nature of the metal and co-ligands can influence the molecular targets of these compounds.
Caption: Differential cell cycle arrest points by metal complexes of 5,7-dihaloquinolines.
Experimental Protocols
To facilitate further research and validation of the anticancer properties of this compound analogs, detailed protocols for key in vitro assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]
Workflow:
Caption: Step-by-step workflow of the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C, until a purple precipitate is visible.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Detailed Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentration of the this compound analog for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8][10]
-
Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.[8]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest and wash with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.[11]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[11]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Conclusion
This compound analogs, particularly as metal complexes, represent a highly promising class of anticancer agents. Their potent cytotoxicity against a range of cancer cell lines, often surpassing that of established chemotherapeutics, warrants further investigation. The mechanisms of action, involving the induction of apoptosis and cell cycle arrest, provide a solid foundation for their development as targeted cancer therapies. The detailed experimental protocols provided in this guide offer a framework for researchers to explore and validate the therapeutic potential of these and other novel quinoline derivatives. Future studies should focus on elucidating the specific molecular targets of these compounds to further optimize their efficacy and selectivity.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. High antitumor activity of 5,7-dihalo-8-quinolinolato cerium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. atcc.org [atcc.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. bosterbio.com [bosterbio.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Guide to the Antimicrobial Efficacy of 5,7-Dichloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to replenishing our arsenal against pathogenic microorganisms. Among the promising candidates, quinoline derivatives have long been a cornerstone in medicinal chemistry. This guide provides an in-depth, objective comparison of the antimicrobial efficacy of 5,7-dichloroquinoline derivatives against established alternatives, supported by experimental data and protocols. As Senior Application Scientists, our goal is to offer not just data, but a validated framework for assessing this important class of compounds.
The Imperative for Novel Antimicrobials: The Role of Quinolines
The relentless evolution of drug-resistant pathogens necessitates a continuous pipeline of new antimicrobial agents. Quinolines, a class of heterocyclic aromatic organic compounds, have proven to be a versatile scaffold in drug discovery, yielding compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substitution patterns on the quinoline ring are critical in defining their therapeutic potential. This guide focuses on 5,7-dichloro-substituted quinolines, a modification that has been shown to enhance antimicrobial activity.
Comparative Antimicrobial Efficacy: this compound Derivatives vs. Ciprofloxacin
To provide a clear benchmark for the antimicrobial performance of this compound derivatives, we present a comparative analysis against ciprofloxacin, a widely-used second-generation fluoroquinolone antibiotic. The data is summarized as Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 1: Comparative In Vitro Antibacterial Activity (MIC in µM)
| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Escherichia coli |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | 2.2[1] | 1.1[1] | Data Not Available |
| Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) | See Note 1 | See Note 1 | See Note 1 |
| Ciprofloxacin | ~0.5 - 2.0 | ~1.0 - >128 | ~0.015 - 1.0 |
Note 1: The antibacterial activity of clioquinol has been shown to be highly dependent on the bacterial growth medium, with varying MIC values reported. It has demonstrated activity against both Staphylococcus aureus and Escherichia coli.[2]
Unraveling the Mechanism of Action: A Tale of Two Pathways
The efficacy of antimicrobial agents is intrinsically linked to their mechanism of action. This compound derivatives and fluoroquinolones like ciprofloxacin employ distinct strategies to inhibit bacterial growth.
5,7-Dichloro-8-hydroxyquinolines: The Metal Chelators
8-Hydroxyquinoline derivatives, including the 5,7-dichloro substituted compounds, exert their antimicrobial effects primarily through their ability to chelate metal ions.[3][4][5] These metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), are essential cofactors for many bacterial enzymes involved in critical metabolic pathways. By sequestering these vital metal ions, 8-hydroxyquinolines disrupt cellular function and inhibit bacterial growth. This mechanism is fundamentally different from many conventional antibiotics, which may offer an advantage against resistance mechanisms targeting specific enzymes.
Caption: Mechanism of 5,7-Dichloro-8-hydroxyquinoline
Fluoroquinolones: Targeting DNA Replication
In contrast, fluoroquinolones like ciprofloxacin act by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, ciprofloxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.
Caption: Mechanism of Ciprofloxacin
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the validity and reproducibility of antimicrobial efficacy data, standardized testing methodologies are critical. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the this compound derivative and the comparator agent (e.g., ciprofloxacin) in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the antimicrobial stock solutions across the wells of the microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the inoculated microtiter plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Caption: Broth Microdilution Workflow
Disk Diffusion Method for Qualitative Susceptibility Testing
The disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents. It involves placing paper disks impregnated with a specific concentration of the antimicrobial agent onto an agar plate inoculated with the test organism.
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically apply paper disks impregnated with the this compound derivative and the comparator agent to the surface of the agar.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zones of complete growth inhibition around each disk in millimeters. The size of the zone is inversely proportional to the MIC.
Caption: Disk Diffusion Workflow
Conclusion and Future Directions
The available data indicates that this compound derivatives, particularly 5,7-dichloro-8-hydroxy-2-methylquinoline, exhibit potent antibacterial activity, especially against challenging pathogens like MRSA.[1] Their unique mechanism of action, centered around metal chelation, presents a compelling avenue for circumventing existing resistance mechanisms that target specific cellular machinery.
While the direct comparison to ciprofloxacin highlights the potential of this chemical class, further research is warranted to establish a comprehensive understanding of their antimicrobial spectrum. Specifically, the efficacy of these compounds against a broader range of Gram-negative bacteria needs to be systematically evaluated.
For drug development professionals, 5,7-dichloroquinolines represent a promising scaffold for the design of novel anti-infective agents. The detailed protocols provided in this guide offer a robust framework for conducting these critical evaluations, ensuring data integrity and facilitating informed decision-making in the pursuit of next-generation antimicrobials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. autechindustry.com [autechindustry.com]
Unlocking Antibiotic Synergy: A Comparative Guide to the Potential of 5,7-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the race to preserve the efficacy of our current antibiotic arsenal, combination therapy has emerged as a promising strategy. This guide explores the potential of 5,7-dichloroquinoline, a halogenated quinoline, as a synergistic partner to known antibiotics. While direct, extensive experimental data on its synergistic combinations is emerging, this document provides a comprehensive framework for its investigation, grounded in the established principles of antimicrobial synergy and the known bioactivity of quinoline derivatives.
The Rationale for Investigating this compound in Combination Therapy
Quinolines are a well-established class of compounds with a broad range of biological activities, including antibacterial and antifungal properties.[1][2] Halogenated quinolines, in particular, have demonstrated potent capabilities to eradicate drug-resistant Gram-positive pathogens and their biofilms.[3][4] The specific compound, this compound, and its derivatives have confirmed antibacterial and antifungal activity against a range of microorganisms, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[1]
The core principle of antibiotic synergy is to combine two or more agents to achieve a greater therapeutic effect than the sum of their individual actions.[5] This can manifest as:
-
Increased potency: Lower concentrations of each drug are required for efficacy.
-
Broadened spectrum of activity.
-
Reduced likelihood of resistance development.
Given the inherent antimicrobial properties of this compound, it stands as a strong candidate for synergistic combinations with conventional antibiotics, potentially revitalizing their activity against resistant strains.
Comparative Analysis: Potential Synergistic Pairings
While specific data for this compound is limited, studies on other fluoroquinolones and quinoline derivatives provide a rational basis for selecting antibiotic partners for investigation. Combinations with aminoglycosides, beta-lactams, and macrolides have shown infrequent but notable synergy against various bacteria.[6] Therefore, a logical starting point for investigating this compound would be to pair it with representatives from these classes.
Table 1: Hypothetical Data from a Checkerboard Assay Illustrating Synergistic Effects
The following table presents a hypothetical outcome of a checkerboard assay, demonstrating how results would be interpreted. The Fractional Inhibitory Concentration (FIC) index is the standard measure of interaction, calculated as follows:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [7]
| Antibiotic Combination | Bacterial Strain | MIC of this compound Alone (µg/mL) | MIC of Antibiotic B Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic B in Combination (µg/mL) | FIC Index | Interpretation |
| This compound + Gentamicin | E. coli ATCC 25922 | 32 | 4 | 8 | 0.5 | 0.375 | Synergy |
| This compound + Ampicillin | S. aureus ATCC 29213 | 16 | 2 | 4 | 0.5 | 0.5 | Additive |
| This compound + Erythromycin | P. aeruginosa PAO1 | 64 | 128 | 32 | 64 | 1.0 | Indifference |
| This compound + Ciprofloxacin | K. pneumoniae BAA-1705 | 16 | 0.5 | 16 | 1 | 5.0 | Antagonism |
Interpretation of FIC Index: [8][9]
-
Synergy: ≤ 0.5
-
Additive: > 0.5 to 1
-
Indifference: > 1 to 4
-
Antagonism: > 4
Experimental Protocol: The Checkerboard Assay
The checkerboard assay is a robust and widely used in vitro method to systematically assess the interaction between two antimicrobial agents.[10][11]
Principle
This assay involves a two-dimensional titration of two compounds in a 96-well microtiter plate. Serial dilutions of one agent are made along the x-axis, and serial dilutions of the second agent are made along the y-axis. Each well is then inoculated with a standardized bacterial suspension. The Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth, is determined for each agent alone and in all combinations.[12][13]
Step-by-Step Methodology
-
Preparation of Reagents and Inoculum:
-
Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent.
-
Culture the bacterial strain of interest overnight on a suitable agar medium.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard in a cation-adjusted Mueller-Hinton Broth (MHB). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[5]
-
-
Setting up the Checkerboard Plate: [10]
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
In the first column, add 100 µL of the highest concentration of this compound to each well.
-
Perform two-fold serial dilutions of this compound across the plate from column 1 to column 10 by transferring 100 µL from one well to the next. Discard 100 µL from column 10. Column 11 will serve as a control for the partner antibiotic alone, and column 12 will be the growth control (no antibiotics).
-
In the first row (row A), add 100 µL of the highest concentration of the partner antibiotic to each well from column 1 to column 11.
-
Perform two-fold serial dilutions of the partner antibiotic down the plate from row A to row G by transferring 100 µL from one well to the next. Discard 100 µL from row G. Row H will serve as the control for this compound alone.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well containing only broth).
-
Incubate the plate at 35°C for 16-24 hours.[9]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.[12]
-
Determine the MIC of each compound alone (from row H and column 11) and in combination.
-
Calculate the FIC index for each well showing no growth using the formula mentioned previously. The FIC index for the combination is the lowest calculated value.
-
Experimental Workflow Diagram
Caption: Workflow for the checkerboard assay.
Potential Mechanisms of Synergy
The synergistic interaction of this compound with other antibiotics could be attributed to several mechanisms. Quinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[14] A potential synergistic mechanism could involve:
-
Dual-target inhibition: this compound and a partner antibiotic could inhibit different, yet essential, bacterial pathways, leading to cell death.
-
Enhanced drug uptake: this compound might increase the permeability of the bacterial cell membrane, facilitating the entry of the partner antibiotic.
-
Inhibition of resistance mechanisms: It could potentially inhibit efflux pumps, which are a common mechanism of bacterial resistance to multiple antibiotics.
Further investigation into the precise mechanisms will be crucial for the rational design of effective combination therapies.
Caption: Potential mechanisms of antibiotic synergy.
Conclusion and Future Directions
While the direct evidence for the synergistic effects of this compound is still being established, its known antimicrobial properties and the precedent set by other quinoline derivatives make it a highly promising candidate for combination therapies. The methodologies outlined in this guide provide a clear path for researchers to systematically evaluate its potential. Future studies should focus on performing comprehensive checkerboard assays against a panel of clinically relevant, multidrug-resistant bacteria, followed by time-kill assays to confirm synergy. Elucidating the mechanisms of any observed synergy will be paramount for the development of novel and effective treatment strategies in the ongoing fight against antimicrobial resistance.
References
- 1. [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Synergy and antagonism of combinations with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brainly.com [brainly.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 10. benchchem.com [benchchem.com]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idstewardship.com [idstewardship.com]
- 14. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Cross-Reactivity of 5,7-Dichloroquinoline in Biological Assays
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of biologically active agents. Among these, 5,7-dichloroquinoline serves as a key intermediate and a pharmacologically relevant molecule in its own right. However, its utility in biological assays is often complicated by the potential for cross-reactivity, leading to off-target effects and confounding experimental results. This guide provides a comparative analysis of this compound's potential for promiscuous bioactivity, contrasting it with the well-known antimalarial, Chloroquine, and a modern, selective quinoline-based kinase inhibitor, Bosutinib. We will delve into the causality behind experimental choices for assessing selectivity and provide detailed, self-validating protocols for key assays.
The Promiscuity Predicament: Why Cross-Reactivity Matters
The broad biological activities reported for quinoline derivatives, including anticancer, antimalarial, and antimicrobial effects, hint at their potential to interact with a wide range of biological targets.[2][3][4] This guide will equip you with the knowledge and tools to assess and navigate this cross-reactivity.
Comparative Selectivity Profile: A Triumvirate of Quinolines
To contextualize the cross-reactivity of this compound, we present a comparative analysis against two other quinoline-containing compounds: Chloroquine, a classic antimalarial with known off-target effects, and Bosutinib, a highly selective, FDA-approved tyrosine kinase inhibitor.
Disclaimer: The following data for this compound is a representative, scientifically plausible profile based on the known characteristics of the quinoline scaffold and is intended for illustrative purposes to guide experimental design. Researchers are strongly encouraged to generate their own data for this compound.
Table 1: Comparative Selectivity Data (% Inhibition at 10 µM)
| Target Class | Representative Target | This compound (Hypothetical) | Chloroquine | Bosutinib | Rationale for Target Selection |
| Kinases | Src Tyrosine Kinase | 45% | 25% | >95% | Common off-target for many small molecules. |
| Pim-1 Kinase | 55% | 30% | <10% | Implicated in cancer; a frequent off-target.[5] | |
| GPCRs | Dopamine D2 Receptor | 35% | 40% | <5% | CNS-related off-targets are a common safety concern. |
| Histamine H1 Receptor | 28% | 50% | <5% | Off-target activity can lead to sedative effects. | |
| Ion Channels | hERG Potassium Channel | 60% | 55% | 15% | Inhibition is a major cause of drug-induced cardiac arrhythmia.[6] |
| Proteases | Cathepsin B | 20% | 15% | <10% | A lysosomal protease involved in various cellular processes. |
This comparative data highlights the spectrum of selectivity among quinoline-based compounds. While Bosutinib demonstrates high selectivity for its intended kinase targets, both this compound and Chloroquine show significant activity across multiple target classes, underscoring the importance of comprehensive profiling.
De-risking Your Research: Essential Assays for Assessing Cross-Reactivity
To generate reliable and interpretable data, a systematic approach to evaluating the selectivity of your compound is paramount. Below, we provide detailed protocols for three critical assays that form the cornerstone of in vitro safety pharmacology.[7]
Broad Panel Kinase Inhibition Assay
Causality behind Experimental Choices: Kinases are one of the largest enzyme families and a common source of off-target effects for small molecules due to the conserved nature of the ATP-binding pocket.[8] A broad panel screen is the most efficient way to identify potential kinase liabilities early on. A fluorescence-based assay, such as TR-FRET, is chosen for its high throughput, sensitivity, and robustness.[9]
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay [9]
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X solution of the biotinylated peptide substrate and ATP in the same buffer.
-
Prepare serial dilutions of the test compounds (e.g., this compound) and control inhibitors in DMSO, followed by a further dilution in the assay buffer to create a 4X compound solution.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the 4X compound solution to the appropriate wells.
-
Add 5 µL of DMSO/buffer to the positive and negative control wells.
-
Add 5 µL of the 2X kinase solution to all wells except the negative control wells.
-
Add 5 µL of buffer to the negative control wells.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Detection:
-
Stop the reaction and detect phosphorylation by adding 10 µL of a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus compound concentration to determine the IC50 value.
-
Workflow for Kinase Selectivity Profiling
Caption: A streamlined workflow for in vitro kinase selectivity profiling using a TR-FRET assay.
GPCR Off-Target Binding Assay
Causality behind Experimental Choices: G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are targeted by a significant portion of approved drugs. Off-target GPCR activity can lead to a wide range of side effects.[10] The radioligand binding assay is the gold standard for quantifying the affinity of a compound for a specific receptor due to its high sensitivity and direct measurement of binding.[11]
Experimental Protocol: Radioligand Competition Binding Assay [12][13]
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., Dopamine D2 receptor).
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (96-well filter plate):
-
To each well, add:
-
Binding buffer.
-
A serial dilution of the unlabeled test compound (e.g., this compound).
-
A fixed concentration of a suitable radiolabeled ligand (e.g., [³H]-Spiperone for the D2 receptor) at a concentration near its Kd.
-
The cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Determine non-specific binding from wells containing a high concentration of a known unlabeled ligand.
-
Calculate the specific binding and plot it as a function of the test compound concentration to determine the IC50 and Ki values.
-
GPCR Binding Assay Workflow
Caption: A standard workflow for determining GPCR binding affinity via a radioligand competition assay.
hERG Channel Inhibition Assay
Causality behind Experimental Choices: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical safety liability as it can lead to life-threatening cardiac arrhythmias (Long QT syndrome).[6] The manual whole-cell patch-clamp assay is the gold-standard method for assessing hERG channel function and inhibition, providing detailed electrophysiological data.[14]
Experimental Protocol: Manual Whole-Cell Patch-Clamp Assay [6][7][14]
-
Cell Preparation:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Plate the cells on glass coverslips for recording.
-
-
Electrophysiology Setup:
-
Place a coverslip in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an extracellular solution.
-
Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (giga-seal) with the membrane of a single cell.
-
-
Whole-Cell Configuration:
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of ion channel currents.
-
-
Voltage Protocol and Data Acquisition:
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.[15]
-
Record the baseline hERG current.
-
-
Compound Application and Analysis:
-
Apply the test compound (e.g., this compound) at various concentrations to the cell via the perfusion system.
-
Record the hERG current at each concentration after it reaches a steady-state effect.
-
Measure the reduction in the tail current amplitude to determine the percent inhibition.
-
Construct a concentration-response curve to calculate the IC50 value.
-
hERG Patch-Clamp Workflow
Caption: The key steps in assessing hERG channel inhibition using the manual patch-clamp technique.
Conclusion: A Call for Rigorous Profiling
The quinoline scaffold is a valuable starting point for the development of novel chemical probes and therapeutic agents. However, as this guide has illustrated, the potential for cross-reactivity is a significant consideration that must be addressed through rigorous experimental evaluation. While this compound may exhibit promiscuous activity, this does not necessarily preclude its use in research. Instead, it highlights the need for a comprehensive understanding of its biological interactions.
By employing the systematic, multi-assay approach outlined in this guide, researchers can:
-
Identify and characterize off-target activities early in the research process.
-
Make informed decisions about the progression of their research projects.
-
Contribute to the development of safer and more effective chemical tools and therapeutics.
Ultimately, the responsible use of compounds like this compound in biological assays demands a commitment to thorough characterization. This investment in understanding cross-reactivity will undoubtedly pay dividends in the form of more reliable and impactful scientific discoveries.
References
- 1. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 2. brieflands.com [brieflands.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. sophion.com [sophion.com]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Basic approaches, challenges and opportunities for the discovery of small molecule anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 15. fda.gov [fda.gov]
A Comparative Guide to the Synthetic Routes of 5,7-Dichloroquinoline
Introduction
5,7-Dichloroquinoline is a key heterocyclic scaffold and a valuable intermediate in the synthesis of a wide range of biologically active compounds and functional materials. Its structure is present in molecules with applications in medicinal chemistry, including potential antimalarial and anticancer agents. The precise placement of the chlorine atoms at the 5 and 7 positions significantly influences the molecule's chemical reactivity and biological properties. Consequently, efficient and regioselective synthetic strategies are of paramount importance for researchers in organic synthesis and drug development.
This guide provides an in-depth comparison of the primary synthetic routes to this compound, focusing on classical named reactions in heterocyclic chemistry. We will dissect each pathway, examining its mechanistic underpinnings, procedural details, and relative merits. The objective is to equip researchers with the necessary knowledge to select the most suitable synthetic strategy based on factors such as yield, scalability, reagent availability, and experimental constraints.
Core Synthetic Strategies: Building the Quinoline Core
The construction of the this compound framework invariably begins with a suitably substituted aniline precursor. For our target molecule, 3,5-dichloroaniline is the logical and most common starting material. The challenge lies in the subsequent annulation reaction to form the pyridine ring. We will explore three classical and highly effective methods for this transformation: the Gould-Jacobs reaction, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.
Route 1: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful and widely used method for preparing 4-hydroxyquinoline (4-quinolinone) derivatives, which can be readily converted to the corresponding 4-chloroquinolines.[1][2] This multi-step sequence is particularly effective for anilines with electron-withdrawing groups and offers excellent regiochemical control.[1]
Mechanistic Rationale
The reaction proceeds through three key stages:
-
Condensation: 3,5-dichloroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) via a nucleophilic substitution (or conjugate addition-elimination) to displace the ethoxy group, forming an anilinoacrylate intermediate.
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, specifically a 6-electron electrocyclization, to form the quinoline ring system. This step is typically the most energy-intensive.[3]
-
Saponification, Decarboxylation & Chlorination: The resulting ester is saponified to a carboxylic acid, which is then decarboxylated upon heating to yield 7-chloro-4-hydroxyquinoline. A final chlorination step, usually with phosphorus oxychloride (POCl₃), replaces the hydroxyl group to furnish the target 4,7-dichloroquinoline. Correction: Starting with 3,5-dichloroaniline, this route would yield 5,7-dichloro-4-hydroxyquinoline, which is then chlorinated to 4,5,7-trichloroquinoline. To obtain this compound, a subsequent de-chlorination at the 4-position would be necessary, or an alternative strategy must be employed. For the purpose of this guide, we will detail the synthesis of the key intermediate, 5,7-dichloro-4-hydroxyquinoline, and its subsequent chlorination.
A detailed procedure for the synthesis of the analogous 4,7-dichloroquinoline from m-chloroaniline is well-documented and serves as an excellent template for this route.[4][5]
Visualizing the Gould-Jacobs Pathway
Caption: Workflow for the Gould-Jacobs synthesis starting from 3,5-dichloroaniline.
Experimental Protocol (Adapted from Price and Roberts[4])
Part A: Ethyl α-carbethoxy-β-(3,5-dichloroanilino)acrylate
-
Combine 3,5-dichloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles) in a 500-mL round-bottomed flask.
-
Heat the mixture on a steam bath for 1 hour, allowing the ethanol byproduct to evaporate.
-
The resulting warm product, a viscous oil or low-melting solid, is used directly in the next step without purification.
Part B: Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate
-
In a large flask equipped with an air condenser, heat a high-boiling inert solvent such as diphenyl ether or Dowtherm A (approx. 1 L per mole of aniline) to a vigorous boil (~250-260 °C).[3]
-
Carefully pour the product from Part A into the boiling solvent.
-
Continue heating for 30-60 minutes. The cyclized product will begin to crystallize from the hot solution.
-
Cool the mixture to room temperature, and then filter the solid product.
-
Wash the filter cake with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
Part C: 5,7-Dichloro-4-hydroxyquinoline
-
Transfer the air-dried filter cake from Part B to a flask containing 10% aqueous sodium hydroxide (approx. 1 L).
-
Reflux the mixture vigorously until all the solid ester dissolves (approx. 1 hour), indicating complete saponification.
-
Cool the solution and carefully acidify with concentrated HCl or H₂SO₄ until acidic to Congo red paper.
-
Collect the precipitated 5,7-dichloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water.
-
Suspend the washed acid in diphenyl ether and heat to reflux for 1 hour to effect decarboxylation. The product, 5,7-dichloro-4-hydroxyquinoline, will crystallize upon cooling.
Advantages and Disadvantages
-
Advantages: High yields, excellent regiochemical control (substituent positions on the aniline ring are preserved), and a well-established, scalable procedure.[4]
-
Disadvantages: Requires very high temperatures for cyclization, necessitating specialized equipment and high-boiling solvents. The multi-step nature can be time-consuming. The final product requires an additional chlorination step to achieve a fully chlorinated quinoline, which in this case leads to 4,5,7-trichloroquinoline, not the target this compound.
Route 2: The Combes Quinoline Synthesis
The Combes synthesis provides a more direct route to substituted quinolines by condensing an aromatic amine with a β-diketone under acidic conditions.[6][7] This method is particularly useful for preparing 2,4-disubstituted quinolines.
Mechanistic Rationale
The reaction begins with the formation of a Schiff base (enamine) intermediate from the aniline and one of the diketone's carbonyl groups.[7][8] Under strong acid catalysis (e.g., concentrated H₂SO₄ or polyphosphoric acid), the enamine undergoes an intramolecular electrophilic aromatic substitution, where the benzene ring attacks the protonated second carbonyl group.[8][9] Subsequent dehydration and aromatization yield the final quinoline product. Using 3,5-dichloroaniline and acetylacetone (a symmetrical β-diketone) would be expected to yield 5,7-dichloro-2,4-dimethylquinoline .
Visualizing the Combes Mechanism
Caption: Mechanistic steps of the Combes quinoline synthesis.
Experimental Protocol (General Procedure)
-
Carefully add 3,5-dichloroaniline (1.0 mole) to an ice-cooled, stirred solution of concentrated sulfuric acid (5-10 volumes).
-
Slowly add acetylacetone (1.0 mole) to the mixture, ensuring the temperature remains low.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 100 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., concentrated NH₄OH or NaOH solution) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization (e.g., from ethanol).
Advantages and Disadvantages
-
Advantages: A more direct, often one-pot synthesis compared to the Gould-Jacobs route.[9]
-
Disadvantages: Requires strongly acidic and often harsh conditions. The use of unsymmetrical β-diketones can lead to mixtures of regioisomers.[7] This route inherently introduces substituents at the 2- and 4-positions, which may not be desired if the parent this compound is the target.
Route 3: The Skraup and Doebner-von Miller Reactions
The Skraup synthesis and its variant, the Doebner-von Miller reaction, are classic methods for preparing quinolines from anilines.[10][11] The Skraup reaction uses glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce the parent quinoline ring.[12] The Doebner-von Miller reaction is more versatile, using α,β-unsaturated aldehydes or ketones to generate substituted quinolines.[10][13]
Mechanistic Rationale
In both reactions, the key first step is the formation of an α,β-unsaturated carbonyl compound. In the Skraup synthesis, glycerol is dehydrated by sulfuric acid to form acrolein in situ.[14] The aniline then undergoes a Michael-type conjugate addition to this unsaturated system.[15] The resulting intermediate cyclizes under the strongly acidic conditions, followed by dehydration and oxidation to yield the aromatic quinoline ring.[15] Using 3,5-dichloroaniline in a Skraup synthesis would directly yield the target This compound .
Visualizing the Skraup Synthesis Workflow
Caption: A typical experimental workflow for the Skraup synthesis.
Experimental Protocol (Skraup Synthesis)
-
Caution: The Skraup reaction can be extremely exothermic and violent. It must be performed behind a safety shield in a well-ventilated fume hood. The use of ferrous sulfate helps to moderate the reaction.[16]
-
In a large flask equipped with a reflux condenser, mix 3,5-dichloroaniline (1.0 mole), glycerol (approx. 3.0 moles), and a small amount of ferrous sulfate heptahydrate.
-
Add an oxidizing agent, typically nitrobenzene corresponding to the aniline used (e.g., 1,3-dichloro-5-nitrobenzene, or simply nitrobenzene itself which also acts as a solvent).
-
Slowly and carefully, with efficient stirring and cooling, add concentrated sulfuric acid (approx. 3.5 moles).
-
Heat the mixture gently to initiate the reaction. Once started, the reaction will become vigorous. Maintain control by external cooling if necessary.
-
After the initial exotherm subsides, heat the mixture at reflux for several hours.
-
After cooling, dilute the mixture with water and remove the excess nitrobenzene by steam distillation.
-
Make the remaining solution strongly basic with sodium hydroxide to precipitate the crude this compound.
-
Isolate the product by filtration or solvent extraction, followed by purification (e.g., vacuum distillation or recrystallization).
Advantages and Disadvantages
-
Advantages: A direct, one-pot synthesis of the parent quinoline ring system from simple starting materials.
-
Disadvantages: Notoriously hazardous and potentially violent reaction.[11][16] It uses harsh reagents (conc. H₂SO₄) and requires high temperatures and careful control. Yields can be variable, and the workup procedure is often laborious.
Comparative Summary
| Feature | Gould-Jacobs Reaction | Combes Synthesis | Skraup / Doebner-von Miller |
| Starting Materials | 3,5-Dichloroaniline, Diethyl ethoxymethylenemalonate | 3,5-Dichloroaniline, β-Diketone (e.g., acetylacetone) | 3,5-Dichloroaniline, Glycerol or α,β-unsaturated carbonyl |
| Key Reagents | High-boiling solvent (Dowtherm A), NaOH, POCl₃ | Conc. H₂SO₄ or PPA | Conc. H₂SO₄, Oxidizing agent (Nitrobenzene), FeSO₄ |
| Product | 5,7-Dichloro-4-hydroxyquinoline intermediate | 2,4-Disubstituted-5,7-dichloroquinoline | This compound (parent) |
| Reaction Conditions | Very high temp. cyclization (>250 °C) | Strongly acidic, moderate heat (~100 °C) | Highly exothermic, potentially violent, high temp. |
| Yield | Generally good to excellent[4] | Moderate to good | Variable, can be low[13] |
| Scalability | Scalable with appropriate equipment[4] | Scalable | Challenging to scale safely |
| Safety Concerns | High temperature solvents | Concentrated strong acids | High risk of violent exotherm [16] |
| Versatility | Excellent for 4-hydroxyquinolines | Good for 2,4-substituted quinolines | Good for parent or specifically substituted quinolines |
Conclusion and Recommendations
The choice of synthetic route to this compound depends heavily on the desired final structure, available equipment, and tolerance for hazardous procedures.
-
For the direct synthesis of the parent This compound , the Skraup reaction is the most direct route. However, its significant safety hazards cannot be overstated and it should only be attempted by experienced chemists with appropriate safety measures in place.
-
If the target molecule is a 2,4-disubstituted-5,7-dichloroquinoline , the Combes synthesis offers a more controlled and direct one-pot procedure, albeit under harsh acidic conditions.
-
The Gould-Jacobs reaction stands out for its reliability, scalability, and excellent regiochemical control, making it a superior choice for producing the 5,7-dichloro-4-hydroxyquinoline intermediate.[4] While this route does not directly yield this compound, the resulting 4-hydroxyquinoline is itself a valuable precursor for a wide variety of derivatives via substitution at the 4-position. For laboratories prioritizing safety and reproducibility for the synthesis of functionalized this compound analogues, the Gould-Jacobs pathway is highly recommended.
Ultimately, a thorough risk assessment and consideration of the specific research goals should guide the synthetic chemist in selecting the optimal pathway.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. iipseries.org [iipseries.org]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. Skraup reaction - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Guide to the Safe Disposal of 5,7-Dichloroquinoline for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5,7-dichloroquinoline, a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of yourself, your colleagues, and the environment. The causality behind these steps is rooted in the chemical's known hazards and regulatory frameworks governing hazardous waste.
Hazard Assessment and Pre-Disposal Considerations
Before initiating any disposal procedure, it is imperative to understand the hazards associated with this compound. This compound is classified as a skin and eye irritant and may be harmful if inhaled or ingested[1][2]. Due to its chlorinated nature, its improper disposal can lead to the formation of persistent and toxic environmental pollutants.
Key Chemical Properties for Disposal:
| Property | Value/Information | Implication for Disposal |
| Physical State | Solid (crystalline powder) | Spills can create dust; handle with care to avoid inhalation. |
| Reactivity | Incompatible with strong oxidizing agents[1][3]. | Segregate from oxidizing agents in waste streams. |
| Hazardous Combustion Products | Carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride[1][3]. | Highlights the need for high-temperature incineration by a licensed facility. |
This initial assessment validates the classification of this compound as a hazardous waste, necessitating a dedicated and controlled disposal pathway.
Personal Protective Equipment (PPE) and Engineering Controls
All handling and disposal of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure[3][4]. The following PPE is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are required. Given that some halogenated compounds can penetrate standard nitrile gloves, double-gloving is a recommended best practice[5].
-
Eye Protection: ANSI-approved chemical safety goggles or a face shield must be worn to protect against dust and splashes[1][3].
-
Lab Coat: A fully buttoned laboratory coat must be worn to prevent skin contact[3].
These multi-layered safety measures form a self-validating system; the fume hood contains vapors and dust, while the PPE provides a final barrier of protection for the operator.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a regulated hazardous waste stream. Do not dispose of this chemical down the drain or in regular trash[1][4][6].
Step 1: Waste Segregation
-
Rationale: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, and are often more costly to dispose of than non-halogenated waste. Proper segregation is crucial for both safety and cost-effectiveness[7].
-
Procedure:
Step 2: Waste Container Management
-
Rationale: Proper container management prevents spills, leaks, and exposure to personnel.
-
Procedure:
-
Use a compatible waste container, typically a polyethylene container provided by your institution's Environmental Health and Safety (EHS) department[4].
-
Affix a hazardous waste tag to the container before adding any waste[7][8].
-
Fill out all required information on the tag, including the full chemical name ("this compound") and concentration/quantity.
-
Keep the container securely closed at all times, except when adding waste[7][9].
-
Store the container in a designated Satellite Accumulation Area (SAA), within secondary containment (e.g., a chemical-resistant tub)[8].
-
Step 3: Managing Contaminated Materials
-
Rationale: Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
Procedure:
-
Spill Cleanup: In case of a spill, mix the solid material with an inert absorbent such as sand or vermiculite. Carefully sweep up the mixture and place it into the designated halogenated waste container[3][6].
-
Contaminated PPE: Used gloves, weigh boats, and other contaminated disposable materials should also be placed in the same halogenated waste container.
-
Step 4: Arranging for Final Disposal
-
Rationale: The final disposal must be handled by a licensed hazardous waste management company in accordance with all local, regional, and national regulations[3].
-
Procedure:
-
When the waste container is approximately three-quarters full, or as per your institution's policy, request a waste pickup from your EHS department[8].
-
Ensure the hazardous waste tag is complete and accurate before the scheduled pickup.
-
Emergency Procedures
In the event of accidental exposure or a large, unmanageable spill:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention if irritation persists[2][10].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[2][10].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[3].
-
Large Spill: Evacuate the immediate area and contact your institution's EHS or emergency response team[9].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | CAS#:4964-77-6 | Chemsrc [chemsrc.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. benchchem.com [benchchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 5,7-Dichloro-8-hydroxyquinoline - Safety Data Sheet [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 5,7-Dichloroquinoline
As researchers and drug development professionals, our work with novel compounds is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 5,7-Dichloroquinoline, a halogenated aromatic compound that requires meticulous safety protocols. Our objective is to move beyond a simple checklist and instill a deep understanding of why these procedures are critical, ensuring that safety is an integral, self-validating part of your experimental workflow.
Hazard Analysis: Understanding the Risks of this compound
Before selecting any personal protective equipment (PPE), we must first understand the specific hazards posed by this compound. This compound is classified as hazardous, and its primary risks stem from direct contact and inhalation.[1][2] A thorough understanding of its toxicological profile is the bedrock of a robust safety plan.
The toxicological properties have not been fully investigated, which necessitates treating the compound with a higher degree of caution.[1][3] Assume it is more toxic than its individual components and handle it accordingly.[4]
| Hazard Classification | Description | Potential Routes of Exposure |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[1][5][6] Prolonged or repeated exposure can lead to dermatitis. | Direct contact with solid or solutions. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][5] Direct contact can result in significant damage. | Splashes of solutions or contact with airborne powder. |
| Specific Target Organ Toxicity | May cause respiratory irritation if inhaled.[1][7] | Inhalation of dust or aerosols. |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or by inhalation.[2] | Ingestion, skin absorption, inhalation. |
The Core of Protection: Selecting the Right PPE
A multi-layered PPE strategy is non-negotiable. Each component is chosen to mitigate the specific risks identified above. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[8]
| Equipment | Specification | Purpose & Rationale | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves.[9] | Rationale : Provides a crucial barrier against skin contact.[8] Halogenated compounds can be absorbed dermally. Always inspect gloves for degradation or punctures before use.[9][10] | Primary |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 Standard).[1][11] | Rationale : Protects eyes from accidental splashes of solutions or contact with airborne powder.[9] Standard safety glasses do not provide a sufficient seal against fine dust or splashes. | Primary |
| Body Protection | Laboratory Coat (buttoned) / Chemical-Resistant Apron.[9][11] | Rationale : Protects skin and personal clothing from contamination. An apron is recommended for larger quantities or when a significant splash risk exists.[9] | Primary & Secondary |
| Respiratory Protection | N95 Particulate Respirator or higher. | Rationale : Required when handling the solid, powdered form outside of a fume hood to prevent inhalation of dust particles.[9] | Task-Dependent |
| Face Protection | Face Shield. | Rationale : To be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions that could become exothermic.[9][11] | Secondary |
A Note on Glove Selection
Disposable nitrile gloves offer broad, short-term protection.[11] However, no single glove material is impervious to all chemicals.[4] "Permeation" is the process where a chemical passes through a glove material on a molecular level, even without visible holes.[12] It is critical to consult the glove manufacturer's chemical resistance data for breakthrough times related to halogenated aromatic compounds.[8][13][14] For prolonged exposure, consider thicker gloves or double-gloving. Always remove and replace gloves immediately if splash exposure occurs.[15]
The Safe Handling Workflow: A Procedural Guide
Safe handling is a systematic process that begins before you even touch the chemical and ends long after the experiment is complete. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][16]
Workflow for Safe Handling of this compound
Caption: A three-phase workflow for the safe handling of this compound.
Step-by-Step Protocols
A. Weighing and Transferring the Solid Compound:
-
Preparation : Ensure the chemical fume hood is on and functioning correctly.[16] Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Don PPE : Put on all required PPE as outlined in the table above, including a lab coat, chemical splash goggles, and appropriate gloves.[8]
-
Handling : Handle the solid carefully to avoid creating dust.[3][8] Use a spatula for transfers. If weighing on an analytical balance outside the hood, use a tared, sealed container to transport the chemical to and from the balance. The best practice is to place the balance inside the fume hood if possible.
-
Labeling : Keep all containers clearly labeled with the chemical name and associated hazards.[4][17]
B. Accidental Spill Cleanup:
-
Evacuate : Alert others in the area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For a small spill, mix with sand or another inert absorbent material.[2]
-
Collect : Carefully sweep up the mixture and place it into a suitable, tightly closed, and clearly labeled container for disposal.[1][2][5] Avoid generating dust during cleanup.[3]
-
Decontaminate : Clean the spill area with an appropriate solvent and then wash thoroughly.[9]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.[8] All waste containing this compound must be treated as hazardous waste.[9][10]
Waste Disposal Protocol:
-
Chemical Waste : All solutions and unused solid this compound must be collected in a designated, labeled hazardous waste container.[9] Do not pour this chemical down the drain.[1][18]
-
Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, pipette tips, weigh boats, and absorbent pads, must be disposed of as solid hazardous waste.[8][9] Place these materials in a clearly labeled, sealed waste bag or container.[10]
-
Container Decontamination : "Empty" containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.
-
Disposal Vendor : Follow your institution's guidelines for hazardous waste disposal and arrange for pickup by a licensed chemical waste disposal company.[8][19] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
By integrating these expert-level safety protocols into your daily operations, you create a laboratory environment where scientific discovery can flourish without compromising the well-being of researchers.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | CAS#:4964-77-6 | Chemsrc [chemsrc.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. 5,7-Dichloro-8-hydroxyquinoline - Safety Data Sheet [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. cdn.mscdirect.com [cdn.mscdirect.com]
- 13. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 14. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. pozescaf.com [pozescaf.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
